molecular formula C4H6N2S B1344294 3-Isothiazolemethanamine CAS No. 40064-68-4

3-Isothiazolemethanamine

カタログ番号: B1344294
CAS番号: 40064-68-4
分子量: 114.17 g/mol
InChIキー: FJGCCKCEAWBXCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Isothiazolemethanamine (CAS 40064-68-4) is a high-purity chemical compound with a molecular weight of 114.17 g/mol and the molecular formula C4H6N2S . It features a primary amine group attached to the 3-position of an isothiazole ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms . This structure makes it a valuable and versatile building block in organic synthesis and drug discovery. The isothiazole core is a notable pharmacophore in medicinal chemistry, found in a range of biologically active molecules and pharmaceutical drugs . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for various applications. Its primary amine group allows for straightforward functionalization and conjugation, facilitating the exploration of structure-activity relationships (SAR) . Potential research trajectories for derivatives of this compound include investigation as antifungal agents, cardiovascular agents, and other therapeutic areas . The isothiazole scaffold is of significant interest in the identification of new lead compounds and is present in drugs with diverse biological activities . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures and is strictly not for human or veterinary use. Researchers can rely on this product as a defined intermediate for constructing novel compounds with potential electronic, mechanical, or biological properties .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,2-thiazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c5-3-4-1-2-7-6-4/h1-2H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGCCKCEAWBXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627215
Record name 1-(1,2-Thiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40064-68-4
Record name 1-(1,2-Thiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2-thiazol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Isothiazolemethanamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isothiazolemethanamine, also known as (isothiazol-3-yl)methanamine, is a heterocyclic amine containing an isothiazole ring. The isothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of this compound, aimed at supporting research and development efforts in the pharmaceutical and life sciences.

Chemical Structure and Properties

The structural formula of this compound is characterized by a primary amine group attached to a methyl group at the 3-position of the isothiazole ring.

Structure:

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol
CAS Number 40064-68-4
Boiling Point 120 °C[1]
Density 1.239 g/cm³[1]
Melting Point Not reported
Solubility Not reported
pKa 7.62 ± 0.29 (Predicted)

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the isothiazole ring and the aminomethyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₂- (aminomethyl)3.5 - 4.5Singlet
-NH₂ (amino)1.5 - 3.5 (broad)Singlet
H4 (isothiazole ring)7.0 - 7.5Doublet
H5 (isothiazole ring)8.5 - 9.0Doublet

Note: The chemical shifts of amine protons can be highly variable and are dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂- (aminomethyl)40 - 50
C3 (isothiazole ring)155 - 165
C4 (isothiazole ring)120 - 130
C5 (isothiazole ring)145 - 155
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2960Medium
C=N Stretch (isothiazole)1500 - 1600Medium
C=C Stretch (isothiazole)1400 - 1500Medium
N-H Bend (amine)1550 - 1650Strong
Mass Spectrometry (Predicted)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the isothiazole ring.

Fragment IonPredicted m/z
[M]⁺114
[M - NH₂]⁺98
[M - CH₂NH₂]⁺84
[C₃H₂NS]⁺ (isothiazole ring fragment)84

Experimental Protocols

Synthesis of this compound via Reduction of Isothiazole-3-carbonitrile

A plausible and common method for the synthesis of this compound is the reduction of isothiazole-3-carbonitrile.[2]

Reaction Scheme:

Materials:

  • Isothiazole-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF) or other appropriate aprotic solvent

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane/methanol mixture (e.g., 95:5)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of isothiazole-3-carbonitrile in anhydrous THF to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then water again.[2]

  • Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system, such as a dichloromethane/methanol mixture.[2]

Experimental Workflow:

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend LiAlH4 in anhydrous THF B Cool to 0 °C A->B C Add Isothiazole-3-carbonitrile solution B->C D Warm to RT and stir C->D E Quench with H2O and NaOH D->E F Filter precipitate E->F G Dry and concentrate filtrate F->G H Column Chromatography G->H Pure this compound Pure this compound H->Pure this compound

Figure 1. Synthesis workflow for this compound.

Biological Activity and Potential Applications

The isothiazole ring is a known pharmacophore, and its derivatives have been investigated for a range of biological activities. While specific studies on this compound are limited, its structural similarity to other neuroactive compounds suggests potential interactions with biological targets.

GABA Receptor Modulation

The structural resemblance of the aminomethyl group on a five-membered heterocycle to γ-aminobutyric acid (GABA) suggests that this compound could potentially interact with GABA receptors. Isothiazole-containing analogs of muscimol, a potent GABAA receptor agonist, have been synthesized and studied.[3] Further investigation is required to determine if this compound exhibits any agonist or antagonist activity at GABA receptors.

Dopamine Receptor Modulation

Derivatives of isothiazole have also been explored as ligands for dopamine receptors. The development of selective ligands for dopamine receptor subtypes is a key area of research for the treatment of various neurological and psychiatric disorders. The potential for this compound to interact with dopamine receptors warrants further investigation.

Signaling Pathway Hypothesis:

Signaling_Pathway cluster_receptor Potential Receptor Interaction cluster_downstream Potential Downstream Effects Ligand This compound Receptor GABA or Dopamine Receptor Ligand->Receptor Binding Effect Modulation of Neuronal Activity Receptor->Effect

Figure 2. Hypothesized signaling pathway interaction.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. This guide has summarized its known chemical properties and provided predicted spectroscopic data to aid in its identification and characterization. The outlined synthetic protocol offers a practical route for its preparation. Future research should focus on the experimental validation of its physicochemical properties, a thorough spectroscopic analysis, and the exploration of its biological activity, particularly its potential modulation of GABA and dopamine receptors. Such studies will be crucial in determining the therapeutic potential of this and structurally related compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Isothiazolemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes and characterization of 3-Isothiazolemethanamine, a heterocyclic amine of interest in medicinal chemistry and drug development. This document details established experimental protocols and summarizes key analytical data.

Introduction

This compound, also known as (isothiazol-3-yl)methanamine, is a primary amine featuring the isothiazole heterocyclic scaffold. The isothiazole ring is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of an aminomethyl group at the 3-position provides a key vector for further chemical modification and interaction with biological targets. This guide outlines the primary methods for the synthesis of this compound and the expected analytical characterization data.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two principal pathways starting from readily available isothiazole precursors: the reduction of 3-cyanoisothiazole or the reductive amination of 3-isothiazolecarboxaldehyde.

Method 1: Reduction of 3-Cyanoisothiazole

A common and efficient method for the preparation of this compound is the reduction of 3-cyanoisothiazole using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[1][2][3] This reaction proceeds via the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond of the nitrile group.

Reaction Scheme:

G 3-Cyanoisothiazole 3-Cyanoisothiazole This compound This compound 3-Cyanoisothiazole->this compound 1. LiAlH₄, THF 2. H₂O workup G 3-Isothiazolecarboxaldehyde 3-Isothiazolecarboxaldehyde Intermediate_Imine Intermediate_Imine 3-Isothiazolecarboxaldehyde->Intermediate_Imine NH₃ This compound This compound Intermediate_Imine->this compound Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Choose Starting Material (3-Cyanoisothiazole or 3-Isothiazolecarboxaldehyde) synthesis_step Perform Chemical Transformation (Reduction or Reductive Amination) start->synthesis_step workup Reaction Workup and Crude Isolation synthesis_step->workup purification_step Purify Crude Product (Distillation or Chromatography) workup->purification_step nmr NMR Spectroscopy (¹H and ¹³C) purification_step->nmr ir IR Spectroscopy purification_step->ir ms Mass Spectrometry purification_step->ms purity Purity Assessment (e.g., GC, HPLC) nmr->purity ir->purity ms->purity end Pure, Characterized This compound purity->end

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Isothiazolemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3-Isothiazolemethanamine, tailored for researchers, scientists, and professionals in drug development. The following sections detail predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, this section presents predicted data based on established spectroscopic principles and computational models. This information serves as a valuable reference for the identification and characterization of this compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.75Doublet1HH5 (Isothiazole ring)
~7.20Doublet1HH4 (Isothiazole ring)
~4.10Singlet2HCH₂ (Methylene)
~1.80Broad Singlet2HNH₂ (Amine)

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~160.0C3 (Isothiazole ring)
~152.0C5 (Isothiazole ring)
~122.5C4 (Isothiazole ring)
~40.0CH₂ (Methylene)

1.2. Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3250MediumN-H StretchPrimary Amine (NH₂)
3100 - 3000Medium-WeakC-H StretchAromatic (Isothiazole)
2950 - 2850Medium-WeakC-H StretchAliphatic (CH₂)
1650 - 1580MediumN-H BendPrimary Amine (NH₂)
1550 - 1450Medium-StrongC=N & C=C StretchIsothiazole Ring
1400 - 1300MediumC-N StretchAmine
800 - 700StrongC-S StretchIsothiazole Ring

1.3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
114[M]⁺Molecular Ion
113[M-H]⁺Loss of a hydrogen radical
98[M-NH₂]⁺Loss of the amino group
85[C₃H₃NS]⁺Isothiazole ring fragment
84[C₄H₄N]⁺Loss of HS radical

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation A sufficient amount of the this compound sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a suitable reference signal.[2]

2.1.2. Instrument Setup and Data Acquisition The NMR spectrometer is set up by locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity.[1]

  • For ¹H NMR: A standard single-pulse experiment is typically used.[3] Key acquisition parameters include a spectral width of approximately 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[4] The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).[5] Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) and a longer relaxation delay (2-5 seconds) are often necessary.[1][4]

2.1.3. Data Processing The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.[1] The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0 ppm or the residual solvent peak.[1] For ¹H NMR, the signals are integrated to determine the relative number of protons.[2]

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation For a solid sample like this compound, one of the following methods is typically used:

  • KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

  • Thin Solid Film Method: A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7]

2.2.2. Data Acquisition A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded.[8] The prepared sample is then placed in the instrument's sample holder, and the infrared spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[8]

2.2.3. Data Processing The sample interferogram is ratioed against the background interferogram, and a Fourier transform is applied to generate the final IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).[9]

2.3. Mass Spectrometry (MS)

2.3.1. Sample Preparation A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL.[10] This solution is then further diluted to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.[10]

2.3.2. Ionization and Mass Analysis The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[11]

  • Ionization: For a relatively small organic molecule, Electron Impact (EI) is a common ionization technique. In EI, high-energy electrons bombard the sample molecules in the gas phase, causing them to ionize and fragment.[11]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[12]

2.3.3. Data Interpretation The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion ([M]⁺), which provides the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, and their masses can be used to deduce the structure of the molecule.[11]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound using the spectroscopic techniques discussed.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis Chemical Shifts, Coupling, Integration IR->Data_Analysis Functional Groups MS->Data_Analysis Molecular Weight, Fragmentation Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Combined Spectroscopic Evidence

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

The Isothiazole Scaffold: A Journey from Discovery to Diverse Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has carved a significant niche in the landscape of medicinal chemistry. First described in 1956, this versatile scaffold has since been incorporated into a wide array of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of the discovery and history of isothiazole compounds in medicinal chemistry, detailing key milestones, therapeutic applications, and the experimental underpinnings of their development.

A Historical Perspective: The Dawn of Isothiazole Chemistry

The journey of isothiazole in science began in 1956 , with the first reported synthesis of the parent heterocycle.[1] The initial preparation involved the oxidation of 5-amino-1,2-benzisothiazole with potassium permanganate, followed by decarboxylation.[2][3] This seminal work laid the foundation for the exploration of isothiazole chemistry and the subsequent discovery of its diverse biological properties.

Early investigations into isothiazole derivatives quickly revealed their potential as bioactive molecules. These pioneering studies paved the way for the development of isothiazole-containing compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antipsychotic effects.[2][4] The inherent stability of the isothiazole ring, coupled with the ability to readily introduce a variety of substituents, made it an attractive scaffold for medicinal chemists.

Isothiazoles in Neuropsychiatry: The Rise of Atypical Antipsychotics

Perhaps the most prominent success story of isothiazole in medicinal chemistry is its application in the development of atypical antipsychotics. Two notable examples, Ziprasidone and Perospirone, have become important therapeutic options for the management of schizophrenia and other psychiatric disorders.

Ziprasidone

Ziprasidone is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic activity. It also exhibits high affinity for the 5-HT1A receptor, where it acts as an agonist.[5] This multi-receptor profile is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a relatively low propensity for extrapyramidal side effects.

Receptor SubtypeSpeciesKi (nM)
Dopamine D2Rat4.8
Serotonin 5-HT2ARat0.42
Serotonin 5-HT1ARat3.4

Synthesis of Ziprasidone:

A common synthetic route to Ziprasidone involves the condensation of 6-chloro-5-(2-chloroethyl)oxindole with 1-(1,2-benzisothiazol-3-yl)piperazine.[6][7][8]

  • Step 1: Synthesis of 6-chloro-5-(2-chloroethyl)oxindole: 6-chlorooxindole is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 6-chloro-5-(chloroacetyl)oxindole. Subsequent reduction of the ketone functionality, for instance with triethylsilane in the presence of trifluoroacetic acid, affords the desired intermediate.[6][7]

  • Step 2: Synthesis of 1-(1,2-benzisothiazol-3-yl)piperazine: This intermediate is prepared by the reaction of 3-chloro-1,2-benzisothiazole with an excess of piperazine.

  • Step 3: Final Condensation: 6-chloro-5-(2-chloroethyl)oxindole and 1-(1,2-benzisothiazol-3-yl)piperazine are heated in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., water or methyl isobutyl ketone) to yield Ziprasidone.[8] The final product can be converted to its hydrochloride salt for pharmaceutical use.[8]

Radioligand Binding Assay for Dopamine D2 Receptors:

This protocol outlines a general procedure for determining the binding affinity of a test compound like Ziprasidone to the dopamine D2 receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor or from a tissue source rich in these receptors (e.g., rat striatum). The cells or tissue are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[7][8][9]

  • Binding Assay: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand specific for the D2 receptor (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (e.g., Ziprasidone).[7][10]

  • Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed to remove unbound radioligand.[8][9]

  • Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.[7]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Ziprasidone Ziprasidone Ziprasidone->D2R Antagonist

Dopamine D2 Receptor Antagonism by Ziprasidone
Perospirone

Perospirone, another atypical antipsychotic, also features a benzisothiazole moiety. Similar to Ziprasidone, it acts as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. Additionally, it is a partial agonist at the 5-HT1A receptor.

Synthesis of Perospirone:

The synthesis of Perospirone typically involves the coupling of two key intermediates: 3-(1-piperazinyl)-1,2-benzisothiazole and an N-substituted cis-1,2-cyclohexanedicarboximide derivative.

  • Step 1: Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole: This intermediate is prepared by the reaction of 3-chloro-1,2-benzisothiazole with piperazine in a suitable solvent such as ethanol at an elevated temperature.[11]

  • Step 2: Synthesis of N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide: This is synthesized by the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with 4-aminobutanol, followed by bromination of the resulting alcohol.

  • Step 3: Final Condensation: The two intermediates are reacted together in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield Perospirone.[11]

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux Assay):

This protocol describes a method to assess the antagonist activity of a compound like Perospirone at the 5-HT2A receptor.

  • Cell Culture: A cell line stably expressing the human 5-HT2A receptor is used. These cells are cultured under standard conditions.[2]

  • Assay Procedure: The cells are loaded with a calcium-sensitive fluorescent dye. The test compound (Perospirone) is then added to the cells and incubated. Subsequently, a known agonist of the 5-HT2A receptor (e.g., serotonin) is added to stimulate the receptor.

  • Data Acquisition and Analysis: The change in intracellular calcium concentration is measured using a fluorescence plate reader. The ability of the test compound to inhibit the agonist-induced calcium flux is determined, and an IC50 value is calculated.[12]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin HT2A Serotonin 5-HT2A Receptor Serotonin->HT2A Binds PLC Phospholipase C HT2A->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Downstream Downstream Signaling Ca_release->Downstream Perospirone Perospirone Perospirone->HT2A Antagonist

Serotonin 5-HT2A Receptor Antagonism by Perospirone

Isothiazoles in Oncology: Targeting Kinase Signaling

The versatility of the isothiazole scaffold extends beyond neuropsychiatry into the realm of oncology. Isothiazole-based compounds have emerged as potent inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.

TrkA Kinase Inhibitors

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), plays a role in the growth and survival of certain tumors. Isothiazole derivatives have been identified as potent inhibitors of TrkA.

Compound IDTrkA Kinase IC50 (nM)
Lead Compound 7
Analog 6-1a 3
Analog 6-1b 4

Data from a high-throughput screening campaign and subsequent optimization.[11]

General Synthesis of Isothiazole Kinase Inhibitors:

The synthesis of isothiazole-based kinase inhibitors often involves a modular approach, where the isothiazole core is functionalized with various substituents to optimize potency and selectivity. A common strategy is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups.

  • Suzuki-Miyaura Coupling Protocol:

    • To a reaction vessel, add the isothiazole halide (e.g., 4-bromo-isothiazole derivative) (1.0 eq.), the boronic acid or ester coupling partner (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

    • The vessel is purged with an inert gas (e.g., argon).

    • Anhydrous solvent (e.g., dioxane/water mixture) is added.

    • The reaction mixture is heated (e.g., to 80-100 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NGF NGF TrkA TrkA Receptor NGF->TrkA Binds & Activates PI3K PI3K TrkA->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Isothiazole_Inhibitor Isothiazole Kinase Inhibitor Isothiazole_Inhibitor->TrkA Inhibits

Inhibition of the TrkA Signaling Pathway
PI3K/AKT/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival that is frequently hyperactivated in cancer. Several isothiazole-containing compounds have been developed as inhibitors of this pathway.

Compound IDTargetIC50 (µM)
Compound 18 PI3K/mTOR0.50 - 4.75
Compound 22 PI3Kβ0.02
Compound 24 PI3K0.00233

IC50 values against various cancer cell lines or specific kinase isoforms.[14]

Other Therapeutic Applications

The therapeutic potential of isothiazole derivatives extends to other areas as well, including:

  • Anti-inflammatory agents: Some isothiazole derivatives have shown promising anti-inflammatory activity in preclinical models.[4][15]

  • Antiviral agents: Isothiazole-containing compounds have been investigated for their antiviral properties.

  • Antimicrobial agents: The isothiazole scaffold is present in some compounds with antibacterial and antifungal activity.

Conclusion

Since its discovery in the mid-20th century, the isothiazole ring has proven to be a remarkably fruitful scaffold in medicinal chemistry. From its initial applications to its prominent role in modern antipsychotic and anticancer drug discovery, the isothiazole moiety continues to be a source of novel therapeutic agents. The ability to readily modify the isothiazole core and the diverse range of biological targets it can modulate ensure that this versatile heterocycle will remain an important building block in the development of new medicines for the foreseeable future. The ongoing exploration of isothiazole chemistry promises to uncover even more therapeutic applications, further solidifying its legacy in the annals of drug discovery.

References

The Isothiazole Scaffold: A Cornerstone in Modern Drug Discovery and Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged scaffold" in medicinal chemistry and agrochemical research.[1][2] Its unique electronic properties and versatile substitution patterns have led to the development of a diverse array of biologically active compounds.[3][4] This technical guide provides a comprehensive overview of the biological significance of the isothiazole core, detailing its applications, mechanisms of action, and the experimental methodologies used in its evaluation.

Therapeutic Applications of Isothiazole Derivatives

The isothiazole nucleus is a key pharmacophore in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][5]

Anticancer Activity

Isothiazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.[6][7]

Mechanism of Action: PI3K/AKT/mTOR and STAT3 Pathway Inhibition

A significant number of isothiazole-containing compounds exert their anticancer effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[6][8][9] Aberrant activation of these pathways is a hallmark of many cancers, leading to uncontrolled cell growth, survival, and metastasis.[8][10][11]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isothiazole [label="Isothiazole\nDerivative", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> AKT [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; AKT -> mTOR [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Isothiazole -> PI3K [label=" inhibits", color="#EA4335"]; Isothiazole -> mTOR [label=" inhibits", color="#EA4335"]; } caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Isothiazole Derivatives.

// Nodes Cytokine [label="Cytokine (e.g., IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_inactive [label="STAT3", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3_active [label="p-STAT3", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="p-STAT3 Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Proliferation, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isothiazole [label="Isothiazole\nDerivative", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

// Edges Cytokine -> Receptor [color="#5F6368"]; Receptor -> JAK [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; JAK -> STAT3_inactive [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; STAT3_inactive -> STAT3_active [style=invis]; STAT3_active -> Dimer [label=" dimerizes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Dimer -> Nucleus [label=" translocates to", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Nucleus -> Gene [color="#5F6368"]; Isothiazole -> STAT3_active [label=" inhibits\ndimerization", color="#EA4335"]; } caption: STAT3 Signaling Pathway Inhibition by Isothiazole Derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected isothiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
3b Leukemia (HL-60)0.086 (PI3Kα)[6][7]
3e Leukemia (HL-60)0.221 (mTOR)[6][7]
Compound 19 Breast (MCF-7), Glioblastoma (U87 MG), Lung (A549), Colon (HCT116)0.30 - 0.45[8]
Compound 18 Breast (MCF-7), Glioblastoma (U-87 MG), Lung (A549), Colon (HCT-116)0.50 - 4.75[8]
4m Pancreatic (BxPC-3)<10[12]
4n Pancreatic (BxPC-3)<10[12]
4r Pancreatic (BxPC-3)<10[12]
4n Melanoma (A375), Cervical (HeLa), Breast (MCF-7)0.87 (A375), 1.38 (HeLa), 1.13 (MCF-7)[13]
4i Osteosarcoma (SaOS-2)0.190 (µg/mL)[14]
Antiviral Activity

Isothiazole derivatives have also demonstrated significant potential as antiviral agents, with activity reported against a range of RNA and DNA viruses.[1][15][16]

Quantitative Data on Antiviral Activity

The table below presents the antiviral activity of representative isothiazole compounds.

CompoundVirusEC50 (µg/mL)Selectivity Index (SI)Reference
S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonateRhinovirus 2>10-[1][16]
S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonateRhinovirus 392>5[1][16]
S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonateRhinovirus 862>5[1][16]
S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonateRhinovirus 892>5[1][16]
S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonateCoxsackie B12>5[1][16]
S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonateMeasles virus2>5[1][16]
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrilePoliovirus 1-223[15][16]
S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonatePoliovirus 1-828[15][16]
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrileEchovirus 9-334[15][16]
S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonateEchovirus 9-200[15][16]

Agrochemical Applications of Isothiazole Derivatives

The isothiazole scaffold is a critical component in the development of modern agrochemicals, particularly fungicides.[3][17]

Fungicidal Activity

Isothiazole-based fungicides are effective against a broad spectrum of plant pathogens, including devastating oomycetes.[18][19]

Mechanism of Action: Systemic Acquired Resistance (SAR) and Oxysterol-Binding Protein (OSBP) Inhibition

Certain 3,4-dichloroisothiazole derivatives, such as Isotianil, do not possess direct fungicidal activity but instead induce Systemic Acquired Resistance (SAR) in plants.[3][17][20] This involves priming the plant's natural defense mechanisms, leading to a more robust and rapid response upon pathogen attack.[21][22] Other isothiazole-thiazole derivatives act by inhibiting the oxysterol-binding protein (OSBP) in oomycetes, which is crucial for their growth and development.[17][18]

// Nodes Isotianil [label="Isotianil\n(Isothiazole Derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PlantCell [label="Plant Cell", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"]; Perception [label="Perception", fillcolor="#FBBC05", fontcolor="#202124"]; Signal [label="SAR Signal\nTransduction", fillcolor="#FBBC05", fontcolor="#202124"]; PR_Gene [label="Pathogenesis-Related (PR)\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Defense [label="Defense Proteins\n(e.g., Chitinase, Lipoxygenase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resistance [label="Enhanced Disease\nResistance", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Isotianil -> PlantCell [label=" application", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PlantCell -> Perception [color="#5F6368"]; Perception -> Signal [color="#5F6368"]; Signal -> PR_Gene [label=" activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PR_Gene -> Defense [label=" translation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Defense -> Resistance [label=" leads to", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; } caption: Simplified Signaling Pathway of Systemic Acquired Resistance (SAR) Induction by Isotianil.

Quantitative Data on Fungicidal Activity

The following table summarizes the in vivo fungicidal activity of a novel isothiazole-thiazole derivative against oomycete pathogens.

Compound IDPathogenEC50 (mg/L)Reference
6u Pseudoperonospora cubensis0.046[18][19]
6u Phytophthora infestans0.20[18][19]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of isothiazole derivatives, adapted from published literature.

General Synthesis of 3,4-Dichloroisothiazole Derivatives

// Nodes Start [label="Starting Materials\n(e.g., Cyanide, CS2, Chlorine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Formation of\n5-cyano-3,4-dichloroisothiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Hydrolysis to\nCarboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Esterification or\nAmidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Final Isothiazole\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Step2 [color="#5F6368"]; Step2 -> Step3 [color="#5F6368"]; Step3 -> Final [color="#5F6368"]; } caption: General Synthetic Workflow for 3,4-Dichloroisothiazole Derivatives.

Protocol for the Synthesis of 5-Cyano-3,4-dichloroisothiazole: [5][23]

  • To a solution of sodium cyanide in dimethylformamide (DMF), add carbon disulfide while maintaining the temperature between 30-50°C.

  • Stir the mixture at 60°C for 2 hours, then cool to approximately 30°C.

  • Introduce chlorine gas into the reaction mixture under ice-cooling, maintaining the temperature at about 30°C.

  • After the addition of chlorine, stir the mixture for an additional 3 hours at room temperature.

  • Isolate the product by filtration and subsequent purification, such as steam distillation or recrystallization from cyclohexane.

Protocol for the Synthesis of Isothiazole-Thiazole Derivatives: [19]

  • Synthesize 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one from 3,4-dichloroisothiazole-5-carboxylic acid.

  • Prepare the corresponding α-bromo ketone by reacting with pyridinium tribromide.

  • Condense the α-bromo ketone with a suitable thiourea derivative to form the thiazole ring.

  • Perform further modifications, such as deprotection and subsequent condensation with various acids, to obtain the final isothiazole-thiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized method for assessing the anticancer activity of isothiazole compounds.[24]

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the isothiazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is a standard method for evaluating the direct fungicidal activity of isothiazole derivatives.[3][17]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it.

  • Compound Incorporation: While the PDA is still molten, add the isothiazole derivative (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug from a fresh culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C).

  • Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Inhibition Calculation: Calculate the percentage of mycelial growth inhibition compared to the control. Determine the EC50 value, which is the concentration that inhibits 50% of mycelial growth.

Conclusion

The isothiazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents and agrochemicals. Its broad spectrum of biological activities, coupled with the potential for diverse chemical modifications, ensures its continued importance in addressing challenges in human health and food security. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation in this exciting field.

References

An In-Depth Technical Guide to 3-Isothiazolemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isothiazolemethanamine, a heterocyclic amine containing the isothiazole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, including its Chemical Abstracts Service (CAS) number and various synonyms. While detailed experimental protocols and extensive biological data for this specific compound are not widely available in peer-reviewed literature, this document extrapolates potential synthetic routes and biological activities based on the well-established chemistry and pharmacology of the isothiazole class of compounds. This guide aims to serve as a foundational resource for researchers investigating this compound and its derivatives for therapeutic applications.

Chemical Identity and Properties

This compound is a primary amine attached to an isothiazole ring at the 3-position. Its fundamental properties are summarized below.

PropertyValue
CAS Number 40064-68-4
Molecular Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol
Synonyms 3-(Aminomethyl)isothiazole, (Isothiazol-3-yl)methanamine, 1-(Isothiazol-3-yl)methanamine

Table 1: Chemical and physical properties of this compound.

Potential Synthetic Pathways

A generalized workflow for a potential synthesis is outlined below. This represents a logical, rather than a cited, experimental pathway.

G cluster_0 Precursor Synthesis cluster_1 Functional Group Transformation cluster_2 Final Reduction 3-Isothiazolecarboxylic Acid 3-Isothiazolecarboxylic Acid Amide Formation Amide Formation 3-Isothiazolecarboxylic Acid->Amide Formation SOCl2, NH3 3-Cyanoisothiazole 3-Cyanoisothiazole Nitrile Reduction Nitrile Reduction 3-Cyanoisothiazole->Nitrile Reduction LiAlH4 or H2/Catalyst Amide Reduction Amide Reduction Amide Formation->Amide Reduction LiAlH4 This compound This compound Nitrile Reduction->this compound Amide Reduction->this compound

Figure 1: A potential synthetic workflow for this compound.

A key intermediate in one of these potential routes is 3-cyanoisothiazole. The synthesis of such precursors often involves multi-step sequences starting from more readily available materials.

Anticipated Biological Activity and Therapeutic Potential

The isothiazole ring is a well-recognized pharmacophore present in a variety of biologically active compounds.[1] Derivatives of isothiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Antimicrobial Activity

Isothiazole derivatives are known to exhibit potent antimicrobial effects.[1] The mechanism of action for some isothiazolinones, a related class of compounds, involves the ability of the sulfur atom to oxidize thiol-containing residues in bacterial enzymes, leading to cell death.[3] It is plausible that this compound or its derivatives could exhibit similar antimicrobial properties.

Anticancer Activity

Numerous isothiazole-containing compounds have been investigated as potential anticancer agents.[4] For instance, some derivatives act as inhibitors of histone deacetylases (HDACs), which can promote tumor cell death.[4] Another isothiazole derivative has been identified as a potent and selective inhibitor of c-Met, a receptor tyrosine kinase often deregulated in cancer.[5]

Anti-inflammatory Activity

Certain derivatives of isothiazolecarboxylic acid have shown significant anti-inflammatory activity in preclinical models.[2] This suggests that the isothiazole scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.

The potential mechanism of action for isothiazole-containing drugs can be complex and target-dependent. For example, in the context of cancer, bioactivation of the isothiazole ring by cytochrome P450 enzymes can lead to the formation of reactive intermediates that bind to cellular macromolecules.[5]

G Isothiazole Core Isothiazole Core Antimicrobial Antimicrobial Isothiazole Core->Antimicrobial Enzyme Inhibition Anticancer Anticancer Isothiazole Core->Anticancer Kinase Inhibition, HDAC Inhibition Anti-inflammatory Anti-inflammatory Isothiazole Core->Anti-inflammatory Modulation of Inflammatory Pathways

Figure 2: Potential therapeutic applications of the isothiazole scaffold.

Future Directions and Conclusion

This compound presents an intriguing starting point for further chemical and biological investigation. The lack of extensive public data on this specific molecule highlights an opportunity for novel research. Future studies should focus on:

  • Development and optimization of a reliable synthetic protocol.

  • Comprehensive screening for biological activity , including antimicrobial, anticancer, and anti-inflammatory assays.

  • Elucidation of the mechanism of action for any observed biological effects.

  • Structure-activity relationship (SAR) studies of novel derivatives to improve potency and selectivity.

References

An In-depth Technical Guide to the Solubility of 3-Isothiazolemethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Isothiazolemethanamine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the foundational principles governing its solubility in common organic solvents. Furthermore, it offers a detailed, standardized experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise data for their specific applications.

Predicted Solubility Profile

This compound, as a heterocyclic amine, is anticipated to exhibit a range of solubilities in various organic solvents, governed by the principle of "like dissolves like." The presence of a polar amine group and a moderately polar isothiazole ring suggests good solubility in polar and protic solvents. Conversely, its solubility is expected to be lower in nonpolar solvents. The following table provides a predicted solubility profile based on these chemical principles. It is crucial to note that these are qualitative predictions and should be confirmed by experimental determination.

Solvent Solvent Type Predicted Solubility Rationale
MethanolPolar ProticHighCapable of hydrogen bonding with the amine group.
EthanolPolar ProticHighSimilar to methanol, can engage in hydrogen bonding.
IsopropanolPolar ProticModerate to HighSteric hindrance may slightly reduce solubility compared to methanol and ethanol.
AcetonePolar AproticModerate to HighThe polar carbonyl group can interact with the amine and isothiazole moieties.
AcetonitrilePolar AproticModerateThe nitrile group offers polarity for dipole-dipole interactions.
Dichloromethane (DCM)Polar AproticModerateA common solvent for a wide range of organic compounds.
Ethyl AcetateModerately PolarModerateThe ester group provides some polarity.
Tetrahydrofuran (THF)Polar AproticModerateThe ether oxygen allows for hydrogen bonding with the amine protons.
TolueneNonpolar AromaticLow to ModerateAromatic ring may have some interaction with the isothiazole ring.
HexaneNonpolar AliphaticLowLack of polarity makes it a poor solvent for a polar compound like this compound.
Dimethyl Sulfoxide (DMSO)Polar AorticHighA strong polar aprotic solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF)Polar AproticHighA highly polar solvent that is a good solvent for many organic compounds.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) if appropriate

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Sample: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded as solubility is temperature-dependent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. For finer suspensions, centrifugation at the same temperature is recommended to achieve a clear separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared from standard solutions of known concentrations should be used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow start Start add_solute Add excess this compound to vial start->add_solute add_solvent Add known volume of organic solvent add_solute->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake settle Allow undissolved solid to settle shake->settle centrifuge Centrifuge for phase separation settle->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute quantify Quantify concentration (HPLC/GC) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

References

Potential Biological Targets of 3-Isothiazolemethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the known and potential biological targets of isothiazole and thiazole derivatives. It is important to note that while 3-isothiazolemethanamine belongs to this broader class, specific research on its derivatives is limited in publicly available literature. Therefore, the targets and associated data presented herein are largely based on studies of structurally related isothiazole and thiazole compounds and should be considered as potential areas of investigation for this compound derivatives.

Introduction

Isothiazole and its isomeric counterpart, thiazole, are five-membered heterocyclic scaffolds that are fundamental components in a wide array of biologically active compounds. Their unique structural and electronic properties allow for diverse interactions with various biological macromolecules, making them privileged structures in drug discovery. Derivatives of these core structures have been investigated for a range of therapeutic applications, including oncology, infectious diseases, inflammation, and neurology. This guide provides an in-depth overview of the potential biological targets of this compound derivatives, drawing insights from the broader families of isothiazole and thiazole compounds.

Key Potential Biological Target Classes

Based on the available scientific literature for isothiazole and thiazole derivatives, the following enzyme and receptor families are highlighted as potential biological targets for this compound derivatives.

Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Several classes of thiazole and isothiazole derivatives have been identified as potent kinase inhibitors.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): This class includes crucial cancer targets such as:

    • Tropomyosin receptor kinases (Trks): TrkA, TrkB, and TrkC are receptors for neurotrophins and their aberrant activation is implicated in various cancers. Isothiazole derivatives have been patented as selective inhibitors of cancer cell growth through Trk inhibition.

    • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in many epithelial cancers.

    • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis.

  • Non-Receptor Tyrosine Kinases: This group includes kinases like the BCR-ABL fusion protein, a target in chronic myelogenous leukemia. The clinically approved drug Dasatinib, a potent BCR-ABL inhibitor, features a thiazole moiety.

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibitors are a major focus of cancer drug development.

    • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Thiazole derivatives have been explored as PI3K inhibitors.

    • c-Met Kinase: The c-Met receptor tyrosine kinase is implicated in tumor cell migration, invasion, and proliferation.

Quantitative Data on Thiazole/Isothiazole Kinase Inhibitors:

Compound ClassTarget KinaseIC50 / KiReference
Thiazole DerivativesProtein Kinase CK20.4 µM (IC50)[1]
Thiazole DerivativesPI3Kα9–290 nM (IC50)[1]
Thiazole/Thiadiazole Carboxamidesc-MetNot specified in abstract[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-labeled for alternative detection methods

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates or other suitable assay plates

  • Scintillation counter or luminescence/fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP. For radiometric assays, this will be [γ-³²P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • For radiometric assays, spot the reaction mixture onto phosphocellulose filter paper or use filter plates to capture the phosphorylated substrate.

  • Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • For non-radiometric assays (e.g., ADP-Glo™, HTRF®), follow the manufacturer's instructions for signal detection.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization:

Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for thiazole-based inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Thiazole_Inhibitor Thiazole Derivative (Inhibitor) Thiazole_Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a thiazole derivative on PI3K.

Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease.

Quantitative Data on Thiazole Cholinesterase Inhibitors:

Compound ClassTarget EnzymeIC50 / KiReference
1,3-Thiazole-piperazine derivativesAcetylcholinesterase (AChE)0.011 - 0.27 µM (IC50)[3]
1,3-Thiazole derivativesAcetylcholinesterase (AChE)0.0317 - 0.2158 µM (IC50)[3]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This spectrophotometric assay is widely used to screen for AChE and BChE inhibitors.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant) or Butyrylcholinesterase (from equine serum or human recombinant)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compounds

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

  • Add the buffer, test compound dilutions, and enzyme solution to the wells of a 96-well plate.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the rate of color development from the reaction of thiocholine (product of substrate hydrolysis) with DTNB.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value as described in the kinase assay protocol.

Experimental Workflow Visualization:

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Solutions Prepare Enzyme, Substrate, DTNB, and Test Compound Solutions Add_Reagents Add Buffer, Test Compound, and Enzyme to Plate Prep_Solutions->Add_Reagents Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.

Other Potential Targets
  • Microbial Enzymes: Thiazole derivatives have demonstrated antimicrobial activity, suggesting that they may inhibit essential enzymes in bacteria and fungi. For example, some derivatives have been investigated as inhibitors of bacterial DNA gyrase.

  • G-Protein Coupled Receptors (GPCRs): Some thiazole derivatives have been studied for their activity as H1-antihistamine agents, indicating interaction with histamine receptors.

  • Ion Channels: The modulation of ion channels is another potential mechanism of action for this class of compounds.

  • Glutamate Receptors: There is evidence of azakainoids, which can be considered isosteres of some isothiazole structures, binding to glutamate receptors.[4]

Conclusion

The isothiazole and thiazole scaffolds are versatile platforms for the development of novel therapeutic agents with a wide range of potential biological targets. While direct evidence for the biological targets of this compound derivatives is currently scarce, the extensive research on related compounds strongly suggests that protein kinases and cholinesterases are promising areas for investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to explore the pharmacological profile of this specific class of compounds. Further structure-activity relationship (SAR) studies are warranted to elucidate the precise molecular targets and optimize the therapeutic potential of this compound derivatives.

References

Synthetic Strategies for 3-(Aminomethyl)isothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)isothiazole is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its isothiazole core, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, imparts unique physicochemical properties that are often exploited in drug design to modulate potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the principal synthetic routes to 3-(aminomethyl)isothiazole, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways to aid researchers in its efficient preparation.

The synthesis of 3-(aminomethyl)isothiazole can be broadly categorized into two main strategies: the functional group interconversion of a pre-formed 3-substituted isothiazole ring and the de novo construction of the isothiazole ring with the aminomethyl synthon or a suitable precursor already in place. This guide will focus on the more common and practical functional group interconversion approaches.

Core Synthetic Routes

Three primary retrosynthetic disconnections lead to the most viable synthetic pathways for 3-(aminomethyl)isothiazole, starting from readily accessible 3-substituted isothiazole precursors: 3-cyanoisothiazole, 3-isothiazolecarboxaldehyde, and 3-(halomethyl)isothiazole.

retrosynthesis 3-(aminomethyl)isothiazole 3-(aminomethyl)isothiazole 3-cyanoisothiazole 3-cyanoisothiazole 3-(aminomethyl)isothiazole->3-cyanoisothiazole Reduction 3-isothiazolecarboxaldehyde 3-isothiazolecarboxaldehyde 3-(aminomethyl)isothiazole->3-isothiazolecarboxaldehyde Reductive Amination 3-(halomethyl)isothiazole 3-(halomethyl)isothiazole 3-(aminomethyl)isothiazole->3-(halomethyl)isothiazole Nucleophilic Substitution

Figure 1: Retrosynthetic analysis of 3-(aminomethyl)isothiazole.

Route 1: Reduction of 3-Cyanoisothiazole

The reduction of a nitrile group to a primary amine is a robust and widely used transformation in organic synthesis. For the preparation of 3-(aminomethyl)isothiazole, this route involves the reduction of 3-cyanoisothiazole.

reduction_route 3-cyanoisothiazole 3-cyanoisothiazole 3-(aminomethyl)isothiazole 3-(aminomethyl)isothiazole 3-cyanoisothiazole->3-(aminomethyl)isothiazole [H]

Figure 2: Synthesis of 3-(aminomethyl)isothiazole via nitrile reduction.

Experimental Protocol: Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[1][2]

Materials:

  • 3-Cyanoisothiazole

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 3-cyanoisothiazole (1 equivalent) in anhydrous THF is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled back to 0 °C. The excess LiAlH₄ is cautiously quenched by the sequential and dropwise addition of water (1 volume), followed by 10% aqueous NaOH solution (1.5 volumes), and finally water (3 volumes).

  • The resulting granular precipitate is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with ethyl acetate or dichloromethane.

  • The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 3-(aminomethyl)isothiazole.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data Summary
ParameterValueReference
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[1]
Solvent Tetrahydrofuran (THF)[1]
Reaction Temperature 0 °C to Room Temperature[1]
Reaction Time 4 - 6 hours[1]
Typical Yield 80 - 95% (general for aromatic nitriles)[3]

Route 2: Reductive Amination of 3-Isothiazolecarboxaldehyde

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In this route, 3-isothiazolecarboxaldehyde is condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[4][5]

reductive_amination_route 3-isothiazolecarboxaldehyde 3-isothiazolecarboxaldehyde Imine Intermediate Imine Intermediate 3-isothiazolecarboxaldehyde->Imine Intermediate NH₃ 3-(aminomethyl)isothiazole 3-(aminomethyl)isothiazole Imine Intermediate->3-(aminomethyl)isothiazole [H]

Figure 3: Synthesis via reductive amination of 3-isothiazolecarboxaldehyde.

Experimental Protocol: One-Pot Reductive Amination with Sodium Borohydride

This procedure utilizes aqueous ammonia as the nitrogen source and sodium borohydride as a mild and selective reducing agent.[6]

Materials:

  • 3-Isothiazolecarboxaldehyde

  • Aqueous ammonia (25-28%)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-isothiazolecarboxaldehyde (1 equivalent) in methanol (10 volumes).

  • Add aqueous ammonia (5-10 equivalents) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench the excess sodium borohydride by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(aminomethyl)isothiazole.

  • Purify the product by column chromatography or vacuum distillation.

Quantitative Data Summary
ParameterValueReference
Reducing Agent Sodium Borohydride (NaBH₄)[7]
Nitrogen Source Aqueous Ammonia[6]
Solvent Methanol[5]
Reaction Temperature 0 °C to Room Temperature[5]
Reaction Time 3 - 6 hours[5]
Typical Yield 70 - 90% (general for aldehydes)[8]

Route 3: Nucleophilic Substitution of 3-(Halomethyl)isothiazole

This approach involves the displacement of a halide from a 3-(halomethyl)isothiazole with a nitrogen nucleophile. Common methods include direct amination with ammonia or the Gabriel synthesis, which provides a cleaner route to the primary amine, avoiding over-alkylation.

Sub-Route 3a: Direct Amination with Ammonia

direct_amination_route 3-(chloromethyl)isothiazole 3-(chloromethyl)isothiazole 3-(aminomethyl)isothiazole 3-(aminomethyl)isothiazole 3-(chloromethyl)isothiazole->3-(aminomethyl)isothiazole NH₃ (excess)

Figure 4: Synthesis via direct amination.

This method can be effective but often requires a large excess of ammonia to minimize the formation of secondary and tertiary amine byproducts. The reaction is typically carried out under pressure.

Sub-Route 3b: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, utilizing potassium phthalimide as an ammonia surrogate.[9][10]

gabriel_synthesis_route 3-(bromomethyl)isothiazole 3-(bromomethyl)isothiazole N-(isothiazol-3-ylmethyl)phthalimide N-(isothiazol-3-ylmethyl)phthalimide 3-(bromomethyl)isothiazole->N-(isothiazol-3-ylmethyl)phthalimide Potassium Phthalimide 3-(aminomethyl)isothiazole 3-(aminomethyl)isothiazole N-(isothiazol-3-ylmethyl)phthalimide->3-(aminomethyl)isothiazole Hydrazine

Figure 5: Gabriel synthesis pathway.

Experimental Protocol: Gabriel Synthesis

This two-step procedure involves the initial formation of an N-alkylated phthalimide, followed by hydrazinolysis to release the primary amine.[11][12]

Materials:

  • 3-(Bromomethyl)isothiazole or 3-(Chloromethyl)isothiazole

  • Potassium phthalimide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol or Methanol

  • Diethyl ether

  • Hydrochloric acid (for salt formation if desired)

Procedure:

Step 1: Synthesis of N-(isothiazol-3-ylmethyl)phthalimide

  • To a solution of 3-(bromomethyl)isothiazole (1 equivalent) in anhydrous DMF (5 volumes), add potassium phthalimide (1.1 equivalents).

  • Heat the mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain crude N-(isothiazol-3-ylmethyl)phthalimide. The product can be purified by recrystallization from ethanol.

Step 2: Hydrazinolysis

  • Suspend the N-(isothiazol-3-ylmethyl)phthalimide (1 equivalent) in ethanol or methanol (10 volumes).

  • Add hydrazine hydrate (1.5 - 2.0 equivalents) and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • To isolate the amine as its hydrochloride salt, the ethereal solution can be treated with a solution of HCl in ether. The resulting precipitate is collected by filtration and dried. Alternatively, the free amine can be obtained by extraction and purified by distillation.

Quantitative Data Summary
ParameterValueReference
Nitrogen Source Potassium Phthalimide, then Hydrazine[9]
Solvent (Step 1) DMF[13]
Solvent (Step 2) Ethanol or Methanol[14]
Reaction Temperature Step 1: 60-80 °C; Step 2: Reflux[13][14]
Reaction Time Step 1: 2-4 hours; Step 2: 2-4 hours[13][14]
Typical Yield 75 - 90% (overall for primary alkyl halides)[11]

Conclusion

The synthesis of 3-(aminomethyl)isothiazole can be effectively achieved through several functional group interconversion strategies. The choice of the optimal route depends on the availability of starting materials, desired scale, and the specific requirements for purity.

  • Reduction of 3-cyanoisothiazole with powerful hydrides like LiAlH₄ offers a direct and high-yielding pathway, provided the nitrile precursor is accessible.

  • Reductive amination of 3-isothiazolecarboxaldehyde is a versatile one-pot method that is amenable to a variety of reducing agents and is particularly useful for library synthesis.

  • The Gabriel synthesis starting from 3-(halomethyl)isothiazole is a classic and reliable method that avoids the common problem of over-alkylation, ensuring the clean formation of the primary amine.

Each of these routes provides a robust framework for the synthesis of 3-(aminomethyl)isothiazole, a valuable building block for the development of novel therapeutics and other advanced materials. Researchers should select the most appropriate method based on their specific needs and laboratory capabilities.

References

Methodological & Application

Synthesis of 3-Isothiazolemethanamine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document provides detailed protocols for the synthesis of 3-isothiazolemethanamine and its derivatives, key intermediates for the development of novel therapeutic agents. Two primary synthetic routes are presented: the amination of 3-(halomethyl)isothiazole and the reductive amination of 3-isothiazolecarboxaldehyde. This application note includes comprehensive experimental procedures, tabulated data for key reactions, and visual representations of the synthetic workflows to aid researchers in the efficient preparation of these valuable compounds.

Introduction

The isothiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of an aminomethyl group at the 3-position of the isothiazole ring provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships and the development of new chemical entities with enhanced biological profiles. This protocol outlines two reliable methods for the synthesis of this compound derivatives, providing researchers with practical and detailed procedures for their preparation.

Synthetic Pathways

Two principal pathways for the synthesis of this compound derivatives are described below. The choice of pathway may depend on the availability of starting materials and the desired substitution pattern on the final product.

Synthesis_Pathways cluster_0 Pathway 1: Amination cluster_1 Pathway 2: Reductive Amination 3-(Halomethyl)isothiazole 3-(Halomethyl)isothiazole This compound This compound 3-(Halomethyl)isothiazole->this compound Amination Ammonia Ammonia Ammonia->this compound 3-Isothiazolecarboxaldehyde 3-Isothiazolecarboxaldehyde Intermediate_Imine Intermediate Imine 3-Isothiazolecarboxaldehyde->Intermediate_Imine 3-Isothiazolemethanamine_2 This compound Intermediate_Imine->3-Isothiazolemethanamine_2 Reduction Ammonia_2 Ammonia Ammonia_2->Intermediate_Imine Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->3-Isothiazolemethanamine_2

Figure 1: Overview of synthetic pathways to this compound.

Experimental Protocols

Pathway 1: Synthesis of this compound via Amination of 3-(Chloromethyl)isothiazole

This pathway involves the nucleophilic substitution of a halogen atom in 3-(halomethyl)isothiazole with an amine. The following protocol is adapted from procedures for analogous thiazole derivatives and is expected to be effective for isothiazoles.[1]

Step 1: Synthesis of 3-(Chloromethyl)isothiazole (General Procedure)

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylisothiazole in a suitable chlorinated solvent (e.g., carbon tetrachloride). Add N-chlorosuccinimide (NCS) and a radical initiator such as azobisisobutyronitrile (AIBN). Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Step 2: Amination of 3-(Chloromethyl)isothiazole

Method A: Using Aqueous Ammonia

  • In a pressure vessel, combine 3-(chloromethyl)isothiazole (1.0 eq), 25% aqueous ammonia (10-20 eq), and a co-solvent such as acetonitrile.

  • Seal the vessel and heat the mixture to 80°C for 2-4 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Add a 10N aqueous solution of sodium hydroxide to basify the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by column chromatography on silica gel.

Method B: Using Liquid Ammonia

  • In a sealed autoclave cooled to -78°C (dry ice/acetone bath), add liquid ammonia.

  • Slowly add a solution of 3-(chloromethyl)isothiazole (1.0 eq) in a suitable solvent (e.g., toluene).

  • Allow the mixture to warm to room temperature and stir for 16-24 hours.

  • Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Add an aqueous solution of sodium hydroxide to the residue and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product as described in Method A.

Table 1: Representative Reaction Conditions for Amination

ParameterMethod A (Aqueous Ammonia)Method B (Liquid Ammonia)
Ammonia Source 25% Aqueous AmmoniaLiquid Ammonia
Stoichiometry (Ammonia) 10-20 equivalentsLarge excess
Solvent Acetonitrile/WaterToluene
Temperature 80°C-78°C to Room Temperature
Reaction Time 2-4 hours16-24 hours
Typical Yield 60-75% (estimated)70-85% (estimated)
Pathway 2: Synthesis of this compound via Reductive Amination of 3-Isothiazolecarboxaldehyde

This method involves the formation of an imine intermediate from 3-isothiazolecarboxaldehyde and ammonia, followed by in-situ reduction to the corresponding amine.

Step 1: Synthesis of 3-Isothiazolecarboxaldehyde (General Procedure)

A common method for the formylation of heterocycles is the Vilsmeier-Haack reaction.

To a solution of isothiazole in dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl3). Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). Carefully pour the reaction mixture onto ice and neutralize with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide). Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography or distillation to obtain 3-isothiazolecarboxaldehyde.

Step 2: Reductive Amination

  • Dissolve 3-isothiazolecarboxaldehyde (1.0 eq) in a suitable solvent, typically methanol.

  • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water or a dilute acid.

  • Basify the mixture with an aqueous base and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Reagents for Reductive Amination

ReagentFunctionTypical StoichiometryNotes
3-Isothiazolecarboxaldehyde Aldehyde1.0 eqStarting material
Ammonia Source Amine1.5 - 3.0 eqe.g., NH3 in MeOH, NH4OAc
Reducing Agent Hydride source1.1 - 1.5 eqe.g., NaBH3CN, NaBH(OAc)3
Solvent Reaction medium-e.g., Methanol, Dichloromethane
Acid Catalyst (optional) Accelerates imine formationCatalytice.g., Acetic acid

Synthesis of N-Substituted Derivatives

The protocols described above can be readily adapted for the synthesis of N-substituted this compound derivatives by replacing ammonia with a primary or secondary amine in both the amination and reductive amination pathways.

Purification and Characterization

Purification of this compound derivatives is typically achieved by column chromatography on silica gel using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane). The structure and purity of the final compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Biological Signaling Pathway Context

While specific signaling pathway diagrams for this compound derivatives are not extensively documented, many small molecule kinase inhibitors feature heterocyclic cores. The following diagram illustrates a generalized kinase signaling pathway, which is a common target for drugs developed from heterocyclic scaffolds. This serves as a conceptual framework for the potential application of novel this compound derivatives in drug discovery.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->RAF Inhibition Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Figure 2: Generalized kinase signaling pathway potentially targeted by this compound derivatives.

Conclusion

This application note provides detailed and practical protocols for the synthesis of this compound derivatives, which are valuable building blocks in the field of medicinal chemistry. The outlined amination and reductive amination pathways offer flexibility and efficiency for accessing a variety of target molecules. The provided experimental details, data tables, and diagrams are intended to facilitate the work of researchers in drug discovery and development, accelerating the exploration of the therapeutic potential of this important class of compounds.

References

Application Notes and Protocols: Utilizing 3-Isothiazolemethanamine as a Novel Linker in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs), represents a significant advancement in therapeutic strategies, particularly in oncology. The linker molecule, which connects the targeting moiety (e.g., an antibody) to the therapeutic payload, is a critical component that profoundly influences the efficacy, stability, and safety of the conjugate.[1][2][] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, while also allowing for efficient cleavage and payload delivery within the target cells.[][4]

This document explores the potential application of 3-Isothiazolemethanamine as a novel linker in drug design. Following a comprehensive review of scientific literature and patent databases, it is important to note that there are currently no specific examples or detailed protocols documenting the use of this compound as a linker in drug conjugates. This suggests that its application in this context is a novel area of research.

Therefore, these application notes provide a conceptual and practical framework for the evaluation of this compound as a bifunctional linker. The principles and protocols outlined below are derived from established methodologies in the broader field of bioconjugation and linker chemistry.

Rationale for Evaluating this compound as a Linker

Heterocyclic compounds are integral to medicinal chemistry due to their diverse chemical properties and biological activities. The isothiazole ring, a sulfur- and nitrogen-containing heterocycle, offers a unique combination of electronic properties and potential metabolic pathways that could be exploited in linker design. The methanamine group at the 3-position provides a reactive handle for conjugation to either the drug payload or the carrier molecule.

Potential Advantages:

  • Chemical Stability: The isothiazole ring is generally stable, which could contribute to the overall stability of the drug conjugate in circulation.

  • Modulatable Properties: The isothiazole ring can be further functionalized to modulate properties such as solubility and steric hindrance.

  • Novel Cleavage Mechanisms: The sulfur-nitrogen bond in the isothiazole ring could potentially be susceptible to specific enzymatic or reductive cleavage mechanisms within the cellular environment, offering a novel payload release strategy.

General Experimental Workflow for Evaluation

The evaluation of a novel linker such as this compound would typically follow a multi-step process, from synthesis and conjugation to in vitro and in vivo characterization.

G cluster_0 Linker Synthesis & Functionalization cluster_1 Conjugation cluster_2 Characterization & Purification cluster_3 In Vitro Evaluation A Synthesis of Bifunctional this compound Linker B Conjugation to Payload (Drug) A->B Payload Attachment C Conjugation to Carrier (Antibody) B->C Carrier Attachment D Purification of ADC (SEC/HIC) C->D Crude ADC E Characterization (LC-MS, HIC) D->E Purified ADC F Plasma Stability Assay E->F G Lysosomal Stability Assay E->G H Cell-based Potency Assay E->H

Caption: Hypothetical workflow for the development and evaluation of an ADC using a novel linker.

Protocols

Protocol 1: Synthesis of a Hypothetical Bifunctional this compound Linker

This protocol describes a hypothetical synthesis of a bifunctional linker derived from this compound, incorporating a maleimide group for conjugation to antibody thiols and an NHS ester for reaction with an amine-containing drug.

Materials:

  • This compound

  • Maleic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Standard organic synthesis glassware and equipment

Procedure:

  • Maleimide Functionalization:

    • Dissolve this compound (1 equivalent) and maleic anhydride (1.1 equivalents) in anhydrous DMF.

    • Stir the reaction at room temperature for 4-6 hours to form the maleamic acid intermediate.

    • Add acetic anhydride and sodium acetate and heat the mixture to 60°C for 2-4 hours to facilitate cyclization to the maleimide.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, purify the product by silica gel chromatography.

  • Activation with NHS Ester:

    • Dissolve the maleimide-functionalized isothiazole intermediate (1 equivalent) and N-Hydroxysuccinimide (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) portion-wise at 0°C.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the final bifunctional linker by reverse-phase HPLC.

Protocol 2: Conjugation of the Linker to an Antibody

This protocol outlines the conjugation of the hypothetical maleimide-containing linker to a monoclonal antibody (mAb).[5][6]

Materials:

  • Monoclonal antibody (in PBS buffer)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Bifunctional this compound linker (dissolved in DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add TCEP at a 10-fold molar excess.

    • Incubate at 37°C for 1 hour to reduce the interchain disulfide bonds.

    • Immediately remove excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS with EDTA, pH 7.0).

  • Conjugation Reaction:

    • Add the bifunctional linker solution to the reduced antibody at a specific molar ratio (e.g., 5:1 linker-to-antibody).

    • Incubate the reaction at room temperature for 2 hours with gentle agitation.

  • Quenching:

    • Add a 10-fold molar excess of the quenching reagent to cap any unreacted maleimide groups.

    • Incubate for an additional 30 minutes.

  • Purification:

    • Purify the resulting Antibody-Drug Conjugate (ADC) using a SEC column to remove unconjugated linker and other small molecules.[5]

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 3: Characterization of the ADC

Methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC is used to determine the drug-to-antibody ratio (DAR) by separating ADC species with different numbers of conjugated drugs.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to confirm the identity and purity of the ADC and to determine the average DAR.[7][8][9]

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the final ADC product.[10]

Protocol 4: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in plasma to predict its behavior in circulation.[4][11][12][13][14]

Materials:

  • Purified ADC

  • Human, mouse, and rat plasma

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Incubate the ADC in plasma from different species at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours).

  • Process the samples to isolate the ADC (e.g., via immunoaffinity capture) or to extract the released payload.

  • Analyze the samples by LC-MS/MS to quantify the amount of intact ADC (by measuring the average DAR) or the concentration of released payload over time.

Data Presentation

Quantitative data from the characterization and stability assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Characterization of a this compound-linked ADC

ParameterMethodResult
Average DARHIC-HPLC3.8
Monomer PuritySEC-HPLC>98%
Free Drug LevelRP-HPLC<1%

Table 2: Hypothetical Plasma Stability Data for a this compound-linked ADC

SpeciesTime (hours)Average DAR% Payload Released
Human03.80
243.72.6
723.57.9
1443.215.8
Mouse03.80
243.65.3
723.313.2
1442.923.7

Signaling Pathway Visualization

The following diagram illustrates a hypothetical mechanism of action for an ADC targeting a receptor tyrosine kinase (RTK) on a cancer cell, leading to the release of a cytotoxic payload that induces apoptosis.

G cluster_0 Cell Exterior cluster_1 Cytoplasm ADC Antibody-Drug Conjugate Receptor Tumor Antigen (RTK) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Pathway Apoptotic Signaling Cascade Payload->Pathway Induction Apoptosis Apoptosis Pathway->Apoptosis Execution

Caption: Mechanism of action for a hypothetical ADC targeting a cancer cell.

While the use of this compound as a linker in drug design is not yet established in the scientific literature, its unique chemical structure presents an intriguing possibility for the development of novel drug conjugates. The conceptual framework, protocols, and evaluation strategies provided in these application notes offer a comprehensive guide for researchers interested in exploring the potential of this and other novel heterocyclic linkers. Rigorous experimental validation of synthesis, conjugation, stability, and efficacy will be crucial in determining the viability of this compound as a valuable tool in the advancement of targeted therapeutics.

References

Application Notes and Protocols for 3-Isothiazolemethanamine in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in the development of new antifungal agents.[1][2] Notably, novel isothiazole-thiazole derivatives are demonstrating considerable efficacy against a wide array of fungal pathogens, including those of clinical and agricultural importance.[1] These compounds present a promising alternative to existing antifungal therapies, particularly in light of growing resistance to current drugs.[1][3] Their unique dual mechanism of action, involving direct fungal inhibition and induction of host resistance, positions them as a focal point for researchers, scientists, and drug development professionals.[1][4]

Mechanism of Action

Recent studies suggest that the antifungal efficacy of certain isothiazole derivatives, particularly isothiazole-thiazole compounds, stems from a dual-pronged approach, especially evident in plant pathosystems.[1]

  • Direct Antifungal Activity via Oxysterol-Binding Protein (ORP) Inhibition : Molecular docking and cross-resistance studies indicate that these compounds likely target the oxysterol-binding protein (ORP) in fungi, a mechanism shared with the established fungicide oxathiapiprolin.[1][4][5] ORPs are vital for lipid transport and maintaining homeostasis within the fungal cell.[1] By inhibiting this protein, the compounds disrupt these essential processes, ultimately leading to fungal cell death.[1]

  • Induction of Systemic Acquired Resistance (SAR) : In plant models, specific isothiazole derivatives have been shown to trigger Systemic Acquired Resistance (SAR), a plant-wide defense mechanism.[1][4] This is achieved by activating the salicylic acid signaling pathway, which leads to the upregulation of pathogenesis-related (PR) genes, bolstering the plant's innate defenses against subsequent infections.[1][4][6]

Visualizing the Mechanisms

cluster_fungus Fungal Cell ORP Oxysterol-Binding Protein (ORP) Lipid Lipid Transport & Homeostasis ORP->Lipid Regulates Membrane Cell Membrane Integrity Lipid->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to Isothiazole Isothiazole Derivative Isothiazole->ORP Inhibits

Caption: Proposed mechanism of direct antifungal action via ORP inhibition.

cluster_plant Plant Cell SA Salicylic Acid (SA) Signaling Pathway PR_Genes Pathogenesis-Related (PR) Gene Expression SA->PR_Genes Upregulates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to Isothiazole Isothiazole Derivative Isothiazole->SA Activates

Caption: Overview of the salicylic acid signaling pathway for SAR induction.

Data Presentation: In Vitro Antifungal Efficacy

The following table summarizes the in vitro efficacy of representative novel isothiazole derivatives compared to standard antifungal agents. This quantitative data highlights their potential in combating various fungal pathogens.

Compound ClassSpecific CompoundTarget FungusEfficacy MetricValueReference(s)
Isothiazole-Thiazole Compound 6uPseudoperonospora cubensisEC₅₀0.046 mg/L[1][4][6]
Compound 6uPhytophthora infestansEC₅₀0.20 mg/L[1][4][6]
Phenylthiazole Compound 1Candida albicansMIC0.25 - 2 µg/mL[1]
Compound 1Aspergillus fumigatusMIC0.5 µg/mL[1]
Compound 1Cryptococcus neoformansMIC0.5 µg/mL[1]
Aminothiazole 41F5Histoplasma capsulatumIC₅₀0.0095 - 10 µM[7]
Standard Azole FluconazoleCandida albicansMIC₅₀ / MIC₉₀0.5 / 32 µg/mL[8]
ItraconazoleAspergillus fumigatusECV≤ 1 µg/mL[9]
VoriconazoleAspergillus fumigatusECV≤ 1 µg/mL[9]
PosaconazoleAspergillus fumigatusECV≤ 0.25 µg/mL[9]

MIC: Minimum Inhibitory Concentration; EC₅₀: Half Maximal Effective Concentration; IC₅₀: Half Maximal Inhibitory Concentration; ECV: Epidemiological Cutoff Value.

Experimental Protocols

Detailed methodologies for key experiments are provided below for researchers aiming to evaluate novel isothiazole derivatives.

Protocol 1: Synthesis of Isothiazole-Thiazole Derivatives

This protocol outlines a general synthetic route for creating isothiazole-thiazole derivatives, as described in the literature.[4][5]

G start Start with Compound 1 step1 Substitution reaction with pyridinium tribromide start->step1 Yields Intermediate 2 step2 Condensation with tert-butyl 4-carbamothioylpiperidine- 1-carboxylate (3) step1->step2 Yields Compound 4 step3 Removal of N-Boc protection group with trifluoroacetic acid step2->step3 Yields Intermediate 5 step4 Activation of corresponding acid (EDCI/HOBt) and condensation step3->step4 end Final Isothiazole-Thiazole Derivatives (6) step4->end

Caption: General synthetic workflow for isothiazole-thiazole derivatives.

Methodology:

  • Synthesis of Intermediate 2: Compound 1 undergoes a substitution reaction with pyridinium tribromide.[4]

  • Synthesis of Compound 4: Intermediate 2 is condensed with tert-butyl 4-carbamothioylpiperidine-1-carboxylate (3).[4]

  • Synthesis of Intermediate 5: The N-Boc protecting group is removed from Compound 4 using trifluoroacetic acid.[4]

  • Final Condensation: The corresponding carboxylic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt), followed by condensation with Intermediate 5 to yield the final isothiazole-thiazole derivatives.[4][5]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1]

prep_compound Prepare serial dilutions of Isothiazole compound in DMSO dispense Dispense compound dilutions and inoculum into 96-well plate prep_compound->dispense prep_inoculum Prepare fungal inoculum (e.g., 10^4 cells/mL in RPMI) prep_inoculum->dispense incubate Incubate at 35-37°C for 24-48h dispense->incubate controls Include sterility, growth, and standard drug (e.g., Fluconazole) controls dispense->controls read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Objective : To determine the MIC of a novel isothiazole compound against a panel of fungal isolates.

Materials :

  • Novel isothiazole compound

  • Standard antifungal drugs (e.g., fluconazole, amphotericin B)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

Procedure :

  • Compound Preparation : Prepare a stock solution of the isothiazole compound in DMSO. Create a series of two-fold serial dilutions in RPMI 1640 medium in a 96-well plate.

  • Inoculum Preparation : Culture the fungal isolates on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the concentration to approximately 1 x 10⁴ cells/mL in RPMI 1640 medium.[10]

  • Inoculation : Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls : Include a positive control (fungal inoculum without compound), a negative control (medium only), and a drug control (fungal inoculum with a standard antifungal like fluconazole).

  • Incubation : Incubate the plates at 35-37°C for 24 to 48 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[11]

Protocol 3: In Vivo Antifungal Activity (Protective Plant Assay)

This protocol provides a general method for evaluating the protective efficacy of compounds against plant pathogenic oomycetes.[5]

Objective : To determine the in vivo protective activity of a novel isothiazole compound against a plant pathogen (e.g., Phytophthora infestans on tomato plants).

Materials :

  • Potted plants (e.g., tomato, cucumber)

  • Novel isothiazole compound

  • Spore suspension of the target pathogen

  • Wetting agent (e.g., Tween-20)

  • Spray equipment

Procedure :

  • Compound Application : Prepare a solution of the isothiazole compound at various concentrations containing a wetting agent. Spray the solution evenly onto the leaves of the potted plants until runoff.

  • Drying : Allow the treated plants to air-dry for a specified period (e.g., 24 hours).

  • Inoculation : Prepare a spore suspension of the pathogen (e.g., P. infestans). Spray the spore suspension onto the leaves of both treated and untreated (control) plants.

  • Incubation : Place the plants in a high-humidity environment at an appropriate temperature (e.g., 25°C) to facilitate infection.[4]

  • Disease Assessment : After a set incubation period (e.g., 5-7 days), assess the disease severity by measuring the percentage of leaf area covered by lesions on treated versus control plants.

  • Efficacy Calculation : Calculate the protective efficacy percentage based on the reduction in disease severity compared to the untreated control.

Protocol 4: Cytotoxicity Assay (MTS Assay)

This protocol outlines a method to assess the toxicity of the compounds against mammalian cells.[12]

Objective : To determine the 50% cytotoxic concentration (CC₅₀) of a novel isothiazole compound on a mammalian cell line.

Materials :

  • Mammalian cell line (e.g., HepG2, HEK293)[7][12]

  • Appropriate cell culture medium (e.g., MEM, DMEM) with 10% FBS

  • Novel isothiazole compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well cell culture plates

Procedure :

  • Cell Seeding : Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment : Add serial dilutions of the isothiazole compound (dissolved in DMSO and then diluted in medium) to the wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[12]

  • MTS Addition : Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.

  • CC₅₀ Calculation : Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

Conclusion

Derivatives of 3-Isothiazolemethanamine, particularly isothiazole-thiazoles, represent a highly promising frontier in the quest for novel antifungal agents.[1][6] Their unique dual-action mechanism, potent activity against a broad spectrum of fungal pathogens, and the potential to combat resistance make them valuable lead compounds for further research.[1][4] The protocols and data presented here provide a foundational framework for scientists and researchers to explore, synthesize, and evaluate this important class of molecules in the ongoing development of next-generation antifungal therapies for both agricultural and clinical applications.

References

Application Notes: The Role of 3-Isothiazolemethanamine in the Synthesis of Novel Cardiovascular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isothiazole ring is a significant heterocyclic scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive core for designing novel therapeutic agents. While the broader class of isothiazole derivatives has been explored for various applications, including as inhibitors of biological pathways, their specific application in cardiovascular drug discovery is an emerging area of interest.[1] This document outlines the potential application of 3-isothiazolemethanamine as a key starting material for the synthesis of novel compounds with potential cardiovascular activity, based on methodologies applied to structurally related isothiazole derivatives.[2]

Synthetic Application of this compound

This compound serves as a versatile building block for creating a library of candidate compounds. Its primary amine group is readily derivatized to form amides, ureas, and other functional groups, allowing for systematic exploration of structure-activity relationships (SAR). A primary synthetic route involves the acylation of the amine to produce a range of N-substituted derivatives. The general scheme is presented below.

G cluster_0 Synthetic Workflow: Derivatization of this compound A This compound (Starting Material) C Acylation Reaction (Base, Solvent) A->C Reactant 1 B Acyl Chloride / Anhydride (R-COCl) B->C Reactant 2 E Purification (Chromatography) C->E Crude Product D N-(Isothiazol-3-ylmethyl)amide (Cardiovascular Agent Candidate) F Structural Confirmation (NMR, IR, MS) E->F F->D Confirmed Structure G cluster_1 Pharmacological Screening Workflow A Animal Anesthesia & Heparinization (Wistar Rat) B Heart Isolation A->B C Mounting on Langendorff Apparatus B->C D Perfusion with Krebs-Henseleit Solution (37°C, gassed with 95% O2 / 5% CO2) C->D E Stabilization Period (20-30 min) D->E F Baseline Parameter Recording (Heart Rate, Contractile Force) E->F G Compound Administration (Cumulative Doses) F->G H Data Acquisition & Analysis G->H cluster_0 Potential Cardiovascular Signaling Target receptor GPCR / Ion Channel plc Second Messengers (e.g., cAMP, IP3) receptor->plc drug Isothiazole Derivative drug->receptor Modulates ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) plc->ca_release kinase Protein Kinase Activation (e.g., PKA, PKC, CaMKII) ca_release->kinase contraction Modulation of Myocardial Contraction kinase->contraction

References

Application Notes and Protocols for Coupling Reactions with 3-Isothiazolemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for common coupling reactions involving 3-isothiazolemethanamine. The isothiazole moiety is a significant scaffold in medicinal chemistry, and the ability to functionalize its derivatives through reliable coupling methods is crucial for the synthesis of novel compounds in drug discovery programs. These protocols are designed to serve as a robust starting point for the synthesis of N-(isothiazol-3-ylmethyl) amides, N-aryl-(isothiazol-3-ylmethyl)amines, and N-alkyl-(isothiazol-3-ylmethyl)amines.

Amide Coupling (N-Acylation)

The formation of an amide bond by coupling a carboxylic acid with this compound is a fundamental transformation for creating a diverse library of compounds. This reaction is typically mediated by a coupling agent that activates the carboxylic acid to facilitate nucleophilic attack by the amine.

Data Presentation: Amide Coupling with Benzylamine (Analogue)
Carboxylic AcidCoupling ReagentBaseSolventTypical Yield (%)
Phenylacetic AcidB(OCH₂CF₃)₃-MeCN91[1][2]
Benzoic AcidHATUDIPEADMF~70-80
4-Nitrobenzoic AcidEDC, HOBtDIPEAMeCN85-95
Boc-Val-OHEDC, DMAP, HOBtDIPEAMeCN~65[3]
Acetic AcidTiCl₄PyridinePyridine>90[4]
Experimental Protocol: Amide Coupling with EDC/HOBt

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Carboxylic acid of choice (1.0 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or an appropriate organic solvent.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(isothiazol-3-ylmethyl)amide.

G Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add EDC and HOBt prep_acid->add_reagents pre_activate Stir for 15-30 min (Pre-activation) add_reagents->pre_activate add_amine Add this compound and DIPEA pre_activate->add_amine react Stir at RT for 4-16h add_amine->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with Organic Solvent monitor->dilute wash Aqueous Washes (HCl, NaHCO3, Brine) dilute->wash dry Dry, Filter, Concentrate wash->dry purify Column Chromatography dry->purify product Pure N-(isothiazol-3-ylmethyl)amide purify->product

Caption: General experimental workflow for amide coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method can be used to couple this compound with aryl or heteroaryl halides.

Data Presentation: Buchwald-Hartwig Amination with Benzylamine and Heterocyclic Amines (Analogues)

The following table provides representative yields for the Buchwald-Hartwig amination of benzylamine and other amines with various aryl halides, which can serve as a reference for reactions with this compound.

AmineAryl HalideCatalyst/LigandBaseSolventTypical Yield (%)
Benzylamine4-Bromotoluene(NHC)Pd(allyl)ClNaOtBuToluene40[3]
Morpholine4-Bromoanisole(NHC)Pd(allyl)ClNaOtBuToluene90[3]
Pyrrolidine2-BromopyridinePd(OAc)₂/RuPhostBuOKDME>95[6]
CarbazoleBromobenzene[Pd(allyl)Cl]₂/t-BuXPhosNaOtBuToluene~90[7]
N-Methylbenzylamine4-Bromotoluene(NHC)Pd(allyl)ClNaOtBuToluene83[3]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound.

Materials:

  • This compound (1.2 eq)

  • Aryl or heteroaryl halide (1.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq), palladium precatalyst (2 mol%), phosphine ligand (4 mol%), and NaOtBu (1.4 eq).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add anhydrous toluene or dioxane, followed by this compound (1.2 eq) via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-(isothiazol-3-ylmethyl)amine.

G Logical Flow for Buchwald-Hartwig Amination start Start reagents Combine Aryl Halide, Pd Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert add_solvents Add Anhydrous Solvent and this compound inert->add_solvents heat Heat to 80-110 °C (12-24h) add_solvents->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Cool, Quench, Extract, and Wash monitor->workup purify Purify by Column Chromatography workup->purify end Pure Product purify->end

Caption: Logical flow for Buchwald-Hartwig amination.

Reductive Amination

Reductive amination is a versatile method to form C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[8] This one-pot procedure is highly efficient for the synthesis of N-alkylated derivatives of this compound.

Data Presentation: Reductive Amination with Benzylamine and Furfurylamine (Analogues)

The following table shows typical yields for the reductive amination of analogous amines with various carbonyl compounds.

AmineCarbonyl CompoundReducing AgentSolventTypical Yield (%)
BenzylamineCyclohexanoneAu/CeO₂/TiO₂ (H₂)Toluene79[9]
n-Butylaminep-MethoxybenzaldehydeCo-containing composite (H₂)-72-96[10]
Benzylaminep-MethoxybenzaldehydeCo-containing composite (H₂)->92[10]
FurfurylamineFormaldehydeHCl (catalyst)Water/HCl30-50[11]
AmmoniaBenzaldehydeNaBH(OAc)₃DCE~80-90
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol describes a general procedure for the reductive amination of an aldehyde or ketone with this compound using STAB, a mild and selective reducing agent.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE.

  • If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-(isothiazol-3-ylmethyl)amine.

G Signaling Pathway for Reductive Amination cluster_reactants Reactants Amine This compound Imine Imine/Iminium Intermediate Amine->Imine + H₂O Carbonyl Aldehyde or Ketone Carbonyl->Imine + H₂O Product N-Alkyl-(isothiazol-3-ylmethyl)amine Imine->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product

Caption: Signaling pathway for reductive amination.

References

3-Isothiazolemethanamine: A Versatile Building Block for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Isothiazolemethanamine has emerged as a valuable and versatile starting material for the construction of a diverse array of heterocyclic compounds, demonstrating significant potential for applications in medicinal chemistry and drug discovery. Its unique structural features allow for its participation in various cyclization and condensation reactions, leading to the formation of fused pyrimidine and pyridine ring systems. This application note provides an overview of the synthetic utility of this compound, including detailed protocols for the preparation of key heterocyclic derivatives.

Introduction

The isothiazole nucleus is a prominent scaffold in a multitude of biologically active compounds. The introduction of a reactive aminomethyl group at the 3-position of the isothiazole ring, as in this compound, provides a key functional handle for the elaboration into more complex heterocyclic systems. This primary amine moiety can readily participate in reactions with carbonyl compounds and other electrophilic species, making it an ideal building block for the construction of fused heterocycles. This note will detail its application in the synthesis of isothiazolo[3,4-d]pyrimidin-4(1H)-ones and isothiazolo[5,4-b]pyridin-4(5H)-ones.

Synthesis of Isothiazolo[3,4-d]pyrimidin-4(1H)-ones

A straightforward and efficient method for the synthesis of isothiazolo[3,4-d]pyrimidin-4(1H)-ones involves a cyclocondensation reaction between this compound and β-ketoesters. This transformation provides access to a fused pyrimidine ring system with the isothiazole core.

Reaction Scheme:

G cluster_0 Synthesis of Isothiazolo[3,4-d]pyrimidin-4(1H)-one start This compound reagent1 + start->reagent1 ketoester Ethyl Acetoacetate reagent1->ketoester reagent2 -> ketoester->reagent2 product Isothiazolo[3,4-d]pyrimidin-4(1H)-one reagent2->product G cluster_1 Synthesis of Isothiazolo[5,4-b]pyridin-4(5H)-one start 3-Amino-5-methylisothiazole-4-carbonitrile step1 Hydrolysis start->step1 intermediate 3-Amino-5-methylisothiazole-4-carboxamide step1->intermediate step2 Gould-Jacobs Reaction intermediate->step2 product 3-Methyl-isothiazolo[5,4-b]pyridin-4(5H)-one step2->product

Application Notes and Protocols for the Functionalization of 3-Isothiazolemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isothiazolemethanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isothiazole scaffold is present in a range of biologically active compounds, and the primary amine handle of this compound offers a versatile point for chemical modification. This document provides detailed protocols for three common and useful functionalization reactions of this compound: amide bond formation, urea and thiourea synthesis, and reductive amination. These reactions allow for the straightforward introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The protocols provided are based on established chemical transformations and include representative examples with typical reaction parameters and expected outcomes.

Amide Bond Formation via Acylation

Amide bond formation is one of the most fundamental transformations in medicinal chemistry, allowing for the coupling of carboxylic acids to the primary amine of this compound. This reaction is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride.

Experimental Protocol: Synthesis of N-(isothiazol-3-ylmethyl)acetamide

This protocol describes the synthesis of a simple acetamide derivative as a representative example.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or other suitable base (e.g., pyridine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-(isothiazol-3-ylmethyl)acetamide.

Quantitative Data:

Reactant 1Reactant 2BaseSolventReaction Time (h)Typical Yield (%)
This compoundAcetyl chlorideTriethylamineDCM2-485-95
This compoundBenzoyl chloridePyridineTHF3-680-90

Reaction Workflow:

amide_synthesis cluster_reactants Reactants cluster_conditions Conditions This compound This compound Reaction_Vessel Reaction at 0°C to RT This compound->Reaction_Vessel Acyl_Chloride R-COCl Acyl_Chloride->Reaction_Vessel Base Base (e.g., TEA) Base->Reaction_Vessel Solvent Solvent (e.g., DCM) Solvent->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Product N-Acyl-3-isothiazole- methanamine Workup->Product

Caption: Workflow for Amide Bond Formation.

Urea and Thiourea Formation

The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. These functional groups are important pharmacophores found in numerous approved drugs.

Experimental Protocol: Synthesis of 1-(isothiazol-3-ylmethyl)-3-phenylurea

This protocol details the synthesis of a representative urea derivative. The synthesis of thioureas follows an analogous procedure using an isothiocyanate.

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous acetonitrile or other suitable aprotic solvent (e.g., THF, DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • To the stirred solution, add phenyl isocyanate (1.05 eq) dropwise at room temperature.[1]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS. Often, the product will precipitate from the reaction mixture.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure 1-(isothiazol-3-ylmethyl)-3-phenylurea.

Quantitative Data:

Reactant 1Reactant 2SolventReaction Time (h)Typical Yield (%)
This compoundPhenyl isocyanateAcetonitrile0.5-2>90
This compoundEthyl isocyanateTHF1-3>90
This compoundPhenyl isothiocyanateAcetonitrile2-685-95

Reaction Pathway:

urea_synthesis Start This compound Reaction Nucleophilic Addition Start->Reaction Isocyanate R-N=C=O Isocyanate->Reaction Product Urea Derivative Reaction->Product

Caption: Urea Synthesis Pathway.

N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to introduce alkyl substituents onto a primary amine. The reaction proceeds through the in-situ formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced to the corresponding secondary amine.

Experimental Protocol: Synthesis of N-benzyl-1-(isothiazol-3-yl)methanamine

This protocol describes the reductive amination of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol (for NaBH₃CN)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.1 eq), and anhydrous 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-1-(isothiazol-3-yl)methanamine.

Quantitative Data:

Reactant 1Carbonyl CompoundReducing AgentSolventReaction Time (h)Typical Yield (%)
This compoundBenzaldehydeNaBH(OAc)₃DCE12-2470-85
This compoundAcetoneNaBH₃CNMethanol12-2465-80
This compoundCyclohexanoneNaBH(OAc)₃DCE12-2475-90

Logical Relationship of Reductive Amination:

reductive_amination Amine This compound Imine_Formation Imine Formation (Acid Catalyst) Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product N-Substituted Amine Reduction->Product

Caption: Reductive Amination Process.

Conclusion

The protocols outlined in this document provide a solid foundation for the functionalization of this compound. These methods are robust and adaptable to a wide range of substrates, making them highly valuable for the synthesis of compound libraries for screening and lead optimization in drug discovery. Researchers should note that reaction conditions may require optimization for specific substrates to achieve maximum yields and purity. Standard analytical techniques should be employed to characterize all synthesized compounds thoroughly.

References

Application Notes and Protocols for Monitoring 3-Isothiazolemethanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis of 3-Isothiazolemethanamine and related reactions using common analytical techniques. The protocols are designed to be adaptable for various reaction conditions and scales, offering robust methods for reaction profiling, impurity tracking, and yield determination.

Introduction to this compound and its Synthesis

This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and materials science. Its synthesis often involves multi-step sequences or one-pot multi-component reactions where careful monitoring of reactants, intermediates, and products is crucial for process optimization and ensuring the quality of the final product. A common synthetic route involves the reaction of a suitable precursor with a source of ammonia or a protected amine equivalent.

This document will focus on monitoring a representative synthesis of this compound from a precursor, highlighting the application of High-Performance Liquid Chromatography (HPLC) with UV detection, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Techniques for Reaction Monitoring

A suite of analytical techniques is essential for comprehensive reaction monitoring. Each technique offers unique advantages in terms of speed, specificity, and the type of information it provides.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction components. By separating the reaction mixture, it allows for the accurate determination of the concentration of starting materials, intermediates, and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ (real-time) monitoring of reactions, offering insights into reaction kinetics and mechanisms without the need for sample workup.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an excellent tool for identifying and quantifying trace-level impurities and byproducts.

Application Note 1: Quantitative Reaction Monitoring by HPLC-UV

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of a this compound synthesis. As a primary amine, this compound can be challenging to analyze by RP-HPLC due to potential peak tailing. The use of a suitable column and mobile phase additives can mitigate these issues.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with end-capping is recommended for better peak shape of basic analytes.

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

3. Chromatographic Conditions:

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time points.

  • Quench the reaction by diluting the aliquot in 950 µL of a 50:50 mixture of Mobile Phase A and B.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis:

  • Identify peaks corresponding to the starting material, intermediates, and this compound based on their retention times, determined by injecting standards of each component.

  • Integrate the peak areas to determine the relative concentrations of each component over time.

  • For absolute quantification, a calibration curve should be prepared using standards of known concentrations.

Data Presentation: Reaction Progress
Time (hours)Starting Material (%)Intermediate (%)This compound (%)
010000
175.220.14.7
252.835.511.7
421.348.929.8
85.130.264.7
16<15.693.4
24ND<198.5
ND: Not Detected

Visualization: HPLC Analysis Workflow

HPLC_Workflow reaction Reaction Mixture sampling Aliquot Sampling (e.g., 50 µL) reaction->sampling Time Points quench Quenching & Dilution sampling->quench filter Syringe Filtration (0.45 µm) quench->filter hplc HPLC Injection filter->hplc separation C18 Column Separation hplc->separation detection UV Detection (240 nm) separation->detection data Data Acquisition & Analysis detection->data NMR_Workflow prep Prepare Reactants in Deuterated Solvent nmr_tube Combine in NMR Tube prep->nmr_tube spectrometer Insert into NMR Spectrometer nmr_tube->spectrometer acquisition Acquire 1H NMR Spectra (Time Series) spectrometer->acquisition processing Process Spectra acquisition->processing analysis Integrate Peaks & Analyze Kinetics processing->analysis LCMS_Logic sample Reaction Sample lc LC Separation sample->lc esi ESI Ionization (Positive Mode) lc->esi ms Mass Analyzer (Full Scan) esi->ms tic Total Ion Chromatogram ms->tic eic Extracted Ion Chromatograms tic->eic Select m/z spectra Mass Spectra of Peaks tic->spectra Select Peaks identification Impurity Identification eic->identification spectra->identification

Application Notes and Protocols: Safe Handling and Storage of 3-Isothiazolemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and safety information for the handling and storage of 3-Isothiazolemethanamine (CAS No. 40064-68-4). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Classification

This compound is a hazardous chemical with multiple classifications. It is crucial to be fully aware of its potential dangers before handling.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[1]
Acute Toxicity, DermalCategory 3 / 5H311: Toxic in contact with skin. / H313: May be harmful in contact with skin.[2]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.
Skin Corrosion/IrritationCategory 1A / 1BH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage.[1] / H319: Causes serious eye irritation.[2][3]
Skin SensitizationCategory 1 / 1AH317: May cause an allergic skin reaction.[1]
Aquatic Hazard (Acute)Category 1H400: Very toxic to aquatic life.[1]
Aquatic Hazard (Chronic)Category 1 / 4H410: Very toxic to aquatic life with long lasting effects.[1] / H413: May cause long lasting harmful effect to aquatic life.[2]
Other Hazards-Corrosive to the respiratory tract.[2][4]
Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular FormulaC4H6N2S[3]
Molecular Weight114.17 g/mol [3]
Boiling Point120 °C[3][5]
Density1.239 g/cm³[3][5]
Flash Point27 °C[3][5]
pKa7.62 ± 0.29 (Predicted)[3][5]

Experimental Protocols

Protocol 1: General Handling and Personal Protective Equipment (PPE)

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

Methodology:

  • Work Area Preparation:

    • All handling of this compound must be conducted within a certified chemical fume hood.

    • Ensure the work area is clean and free of incompatible materials, particularly strong oxidizing agents.[4]

    • An emergency eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile rubber gloves (material thickness >0.1 mm).[6] Inspect gloves for any signs of degradation or puncture before use.

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][2]

    • Skin and Body Protection: Wear a chemically resistant lab coat, long pants, and closed-toe shoes. For operations with a higher risk of splashing, consider a chemical-resistant apron or suit.

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a self-contained breathing apparatus (SCBA) is required.[6]

  • Handling Procedure:

    • Do not eat, drink, or smoke in the handling area.[1][2][6]

    • Wash hands thoroughly after handling the compound.[1][2][4]

    • Avoid direct contact with skin, eyes, and clothing.[4][6]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][4]

    • Keep the container tightly closed when not in use.[4]

Protocol 2: First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Methodology:

  • General Advice:

    • Move the victim to a safe area.

    • Immediately call a POISON CENTER or doctor.[1][4]

    • Show the Safety Data Sheet (SDS) to the medical personnel.[4]

  • In Case of Inhalation:

    • Remove the person to fresh air and keep them comfortable for breathing.[1][2][4]

    • If breathing has stopped, perform artificial respiration.[2]

    • Seek immediate medical attention.[1][2]

  • In Case of Skin Contact:

    • Immediately take off all contaminated clothing.[1][4]

    • Rinse the skin with plenty of water/shower for at least 15 minutes.[1][4]

    • If skin irritation or a rash occurs, get medical advice/attention.[1]

    • Wash contaminated clothing before reuse.[1]

  • In Case of Eye Contact:

    • Rinse cautiously with water for several minutes.[1][2]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

    • Seek immediate medical attention from an ophthalmologist.

  • In Case of Ingestion:

    • Rinse mouth with water.[1][2][4]

    • Do NOT induce vomiting.[1][4]

    • If the person is conscious, give two glasses of water to drink.

    • Seek immediate medical attention.[1][2][4]

Diagrams

Safe_Handling_Workflow start Receipt of This compound pre_use Pre-Use Inspection & Log-in start->pre_use ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield, Respirator) pre_use->ppe handling Handling in Chemical Fume Hood ppe->handling storage Return to Secure Storage handling->storage Post-Experiment spill Spill or Exposure Event handling->spill waste Dispose of Empty Container & Contaminated Materials handling->waste End of Experiment storage->ppe For Next Use first_aid Administer First Aid (See Protocol 2) spill->first_aid Exposure decontamination Decontaminate Area & Dispose of Waste spill->decontamination Spill first_aid->decontamination decontamination->waste end End of Workflow waste->end

Caption: Workflow for the safe handling of this compound.

Storage_Procedures storage_area Designated Storage Area conditions Storage Conditions storage_area->conditions incompatibles Incompatible Materials storage_area->incompatibles cool_dry Cool, Dry Place (0°C to 30°C) conditions->cool_dry ventilated Well-Ventilated conditions->ventilated locked Store Locked Up conditions->locked container Keep Container Tightly Closed conditions->container oxidizers Strong Oxidizing Agents incompatibles->oxidizers food Food and Consumables incompatibles->food

Caption: Storage procedures for this compound.

Storage and Disposal

Protocol 3: Storage Procedures

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

Methodology:

  • Storage Location:

    • Store in a designated corrosives area.[4]

    • The storage area must be cool, dry, and well-ventilated.[4][6] Recommended temperature is between 0 °C and 30 °C.[6]

    • Store in a locked-up area to restrict access.[1][4]

  • Container:

    • Keep the original container tightly sealed.[4][6]

    • For enhanced stability, consider storing under an inert atmosphere.[4]

  • Incompatible Materials:

    • Store away from strong oxidizing agents.[4]

    • Do not store with food or other consumables.[6]

Protocol 4: Disposal Procedures

All waste materials must be treated as hazardous waste.

Methodology:

  • Waste Collection:

    • Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant (TSDF).[1][2][4]

    • Do not allow the product to enter drains, surface water, or ground water.[6]

    • Avoid release to the environment.[1][2] Collect any spillage.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Isothiazolemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Isothiazolemethanamine. The information is tailored to address specific issues that may be encountered during laboratory experiments.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Low or non-existent yields of the target compound can be a significant roadblock. The following table outlines potential causes and recommended solutions to improve the outcome of your synthesis.

Potential Cause Recommended Solution
Incomplete Reaction The reduction of the nitrile group may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the reaction time or increasing the temperature.
Suboptimal Reducing Agent The choice and quality of the reducing agent are critical. For the reduction of isothiazole-3-carbonitrile, strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are often employed. Ensure the LiAlH₄ is fresh and has not been deactivated by moisture. Consider using alternative reducing agents such as borane complexes if LiAlH₄ proves ineffective.
Degradation of Starting Material or Product The isothiazole ring can be sensitive to certain reaction conditions. Harsh acidic or basic conditions, as well as high temperatures, can lead to ring opening or other decomposition pathways. It is crucial to maintain the recommended temperature and use a carefully controlled work-up procedure.
Moisture in the Reaction Reagents like LiAlH₄ are extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent quenching of the reducing agent.
Issue 2: Presence of Significant Side Products

The formation of impurities can complicate purification and reduce the overall yield. Below are common side products and strategies to minimize their formation.

Side Product Potential Cause of Formation Mitigation Strategy
Isothiazole-3-carboxamide Incomplete reduction of the nitrile group. This can occur if the reducing agent is not sufficiently reactive or is used in stoichiometric insufficiency.Ensure a sufficient excess of the reducing agent is used. Monitor the reaction to ensure full conversion of the intermediate imine to the amine.
Unreacted Isothiazole-3-carbonitrile Insufficient amount or deactivation of the reducing agent, or reaction conditions (time, temperature) not being optimal.Verify the molar equivalents of the reducing agent. Ensure the reaction goes to completion by monitoring with TLC or LC-MS before quenching.
Polymeric Materials/"Tar" Polymerization of the starting material or product can occur under harsh reaction conditions, particularly with strong acids or high temperatures. This is a known issue in some isothiazole syntheses, leading to the formation of intractable "tar".[1]Maintain careful temperature control throughout the reaction and work-up. Avoid unnecessarily high temperatures and prolonged reaction times.
Ring-Opened Byproducts The isothiazole ring can be susceptible to nucleophilic attack and cleavage under certain conditions, although this is less common with reductions.Use the mildest effective reaction conditions. Ensure the work-up procedure is not overly harsh.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A prevalent method for the synthesis of this compound is the reduction of isothiazole-3-carbonitrile. This transformation is typically achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

Q2: How can I monitor the progress of the reduction of isothiazole-3-carbonitrile?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (isothiazole-3-carbonitrile), the intermediate imine (which may or may not be stable enough to be observed), and the final product (this compound). The product, being an amine, should have a different retention factor (Rf) and may require staining (e.g., with ninhydrin) for visualization. LC-MS is another powerful technique to monitor the disappearance of the starting material and the appearance of the product mass peak.

Q3: My final product is difficult to purify. What are some recommended purification techniques?

Purification of this compound can be challenging due to its polarity and potential for salt formation.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting back into an organic solvent.

  • Column Chromatography: Column chromatography on silica gel can be effective. However, amines can sometimes streak on silica. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable purification method.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are crucial:

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic solvents. Handle it with extreme care in a fume hood and under an inert atmosphere.

  • Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

  • Quenching: The quenching of excess LiAlH₄ is a highly exothermic process that generates hydrogen gas. This should be done slowly and at a low temperature (e.g., in an ice bath) by the careful, dropwise addition of a quenching agent (e.g., ethyl acetate, followed by water or a saturated aqueous solution of sodium sulfate).

Experimental Protocols

A general protocol for the reduction of a nitrile on an isothiazole ring is provided below. Note: This is a generalized procedure and may require optimization for your specific substrate and scale.

Reduction of Isothiazole-3-carbonitrile to this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

  • Reagent Addition: Dissolve isothiazole-3-carbonitrile (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to reflux for a period of time (typically 1-4 hours), while monitoring the reaction progress by TLC or LC-MS.

  • Work-up (Quenching): Cool the reaction mixture to 0 °C. Cautiously and slowly add ethyl acetate to quench any unreacted LiAlH₄, followed by the dropwise addition of water and then a 15% aqueous sodium hydroxide solution.

  • Isolation: The resulting precipitate (aluminum salts) is removed by filtration, and the filter cake is washed thoroughly with the reaction solvent. The combined organic filtrates are then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can then be purified by one of the methods described in the FAQs.

Visualizing Reaction Pathways

The following diagram illustrates the logical workflow for troubleshooting common issues in the synthesis of this compound.

G Troubleshooting Workflow: this compound Synthesis start Start Synthesis reaction_check Reaction Complete? start->reaction_check yield_check Acceptable Yield? reaction_check->yield_check Yes incomplete_rxn Incomplete Reaction: - Extend reaction time - Increase temperature - Check reducing agent reaction_check->incomplete_rxn No purity_check Acceptable Purity? yield_check->purity_check Yes low_yield Low Yield: - Check for degradation - Ensure anhydrous conditions - Optimize work-up yield_check->low_yield No end_product Pure this compound purity_check->end_product Yes impure_product Impure Product: - Identify side products (NMR, MS) - Optimize purification (extraction, chromatography) - Adjust reaction conditions purity_check->impure_product No incomplete_rxn->start low_yield->start impure_product->start

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Synthesis of 3-Isothiazolemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Isothiazolemethanamine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a common and effective synthetic route for preparing this compound?

A common and effective method for the synthesis of this compound is the reduction of a 3-cyanoisothiazole precursor. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent choice due to its efficiency and milder reaction conditions compared to metal hydrides.

Q2: My yield of this compound from the reduction of 3-cyanoisothiazole is consistently low. What are the potential causes and how can I improve it?

Low yields in the reduction of 3-cyanoisothiazole can stem from several factors. Below is a troubleshooting guide to help you identify and address the issue.

Potential CauseRecommended Action
Catalyst Inactivity Use a fresh batch of catalyst (e.g., Raney Nickel, Palladium on Carbon). Ensure proper storage and handling to prevent deactivation. Consider increasing the catalyst loading.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material. If the reaction stalls, consider increasing the reaction time or temperature moderately.
Side Reactions The formation of secondary and tertiary amines as byproducts can occur during catalytic hydrogenation of nitriles.[1] To minimize these, consider adding ammonia or ammonium hydroxide to the reaction mixture.[1]
Suboptimal Reaction Conditions Optimize the reaction parameters such as solvent, temperature, and hydrogen pressure. Protic solvents like ethanol or methanol are often effective for this type of reduction.
Product Loss During Workup This compound is a primary amine and may have some water solubility. During the extraction process, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent. Adjusting the pH of the aqueous layer to be more basic can help suppress the protonation of the amine and improve its extraction into the organic phase.

Q3: What are the potential side products I should be aware of during the synthesis of this compound via nitrile reduction?

The primary side products of concern during the catalytic hydrogenation of nitriles are the formation of secondary and tertiary amines.[1] This occurs through the reaction of the initially formed primary amine with the intermediate imine species.

To mitigate the formation of these byproducts, the addition of ammonia to the reaction can be beneficial. Ammonia competes with the product amine in reacting with the imine intermediate, thereby favoring the formation of the desired primary amine.[1]

Experimental Protocols

Synthesis of this compound via Reduction of 3-Cyanoisothiazole

This protocol describes a general procedure for the catalytic hydrogenation of 3-cyanoisothiazole.

Materials:

  • 3-Cyanoisothiazole

  • Raney Nickel (or Palladium on Carbon, 5-10 wt%)

  • Ethanol (or Methanol)

  • Ammonia solution (optional)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-cyanoisothiazole in ethanol.

  • Add the Raney Nickel catalyst to the solution. Caution: Raney Nickel is pyrophoric and should be handled as a slurry in water or ethanol.

  • (Optional) Add a solution of ammonia in ethanol to the reaction mixture.

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation or column chromatography.

Visualizing the Workflow

To better understand the synthesis and potential troubleshooting steps, the following diagrams illustrate the key processes.

G Synthesis Workflow for this compound A 3-Cyanoisothiazole B Dissolution in Solvent (e.g., Ethanol) A->B C Addition of Catalyst (e.g., Raney Ni) B->C D Hydrogenation C->D E Reaction Monitoring (TLC/GC) D->E F Filtration E->F G Concentration F->G H Purification G->H I This compound H->I

Caption: General workflow for the synthesis of this compound.

G Troubleshooting Low Yield in Nitrile Reduction A Low Yield of This compound B Check Catalyst Activity A->B C Monitor Reaction Completion A->C D Investigate Side Reactions A->D E Optimize Reaction Conditions A->E F Improve Workup Procedure A->F G Use Fresh Catalyst B->G H Increase Reaction Time/Temp C->H I Add Ammonia D->I J Vary Solvent/Pressure E->J K Adjust pH during Extraction F->K L Improved Yield G->L H->L I->L J->L K->L

Caption: A logical guide for troubleshooting low yields.

References

Technical Support Center: Purification of Crude 3-Isothiazolemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Isothiazolemethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Depending on the synthetic route, potential impurities may include related isothiazole derivatives, such as chlorinated byproducts if chlorinating agents are used in the synthesis of the isothiazole ring. For instance, in the synthesis of related isothiazolinones, 4,5-dichloro-2-methyl-4-isothiazolin-3-one has been identified as a possible impurity.

Q2: What is the predicted pKa of this compound and why is it important for purification?

A2: The predicted pKa of this compound is approximately 7.62 ± 0.29[1]. This value is crucial for developing purification strategies. The basic nature of the amine group (pKa of the conjugate acid) dictates its behavior during extraction and chromatography. For example, at a pH below its pKa, the amine will be protonated and more water-soluble, which is useful for acid-base extractions. In chromatography, its basicity can lead to interactions with acidic stationary phases like silica gel.

Q3: Can I purify this compound by distillation?

A3: this compound has a reported boiling point of 120 °C[1][2]. While distillation is a potential purification method for liquids, its effectiveness depends on the volatility of the impurities. If impurities have boiling points close to the product, fractional distillation under reduced pressure may be necessary to achieve high purity.

Q4: Is this compound stable during purification?

A4: The isothiazole ring is generally stable, but can be susceptible to degradation under strongly basic conditions, which may lead to ring opening[3]. It is advisable to handle the compound at a neutral or slightly acidic pH when possible and to avoid prolonged exposure to high temperatures.

Troubleshooting Guides

Crystallization/Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. The solution is too supersaturated.- Use a lower boiling point solvent or a solvent mixture. - Reduce the initial concentration of the crude material. - Try a slower cooling rate.
No crystal formation upon cooling The compound is too soluble in the chosen solvent, even at low temperatures. The concentration is too low.- Choose a less polar solvent or use a solvent/anti-solvent system. - Concentrate the solution before cooling. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure product.
Low recovery of purified product The compound has significant solubility in the cold solvent. Too much solvent was used.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and impurities.- Try a different solvent or a solvent pair with different polarities. - Consider a preliminary purification step like column chromatography before recrystallization. - For basic compounds like amines, consider recrystallization of a salt (e.g., hydrochloride salt) which may have different solubility properties[4].
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Significant peak tailing or streaking on silica gel Strong interaction between the basic amine and acidic silanol groups on the silica surface.- Add a basic modifier to the mobile phase, such as 0.1-1% triethylamine or ammonia in methanol. - Use an amine-functionalized silica gel column. - Consider using a different stationary phase like alumina (basic or neutral).
Irreversible adsorption of the product on the column The amine is too basic and binds very strongly to the silica gel.- Use a more polar mobile phase to elute the compound. - Switch to a less acidic stationary phase or reversed-phase chromatography.
Co-elution of impurities The mobile phase does not provide enough selectivity to separate the product from impurities.- Optimize the solvent gradient in your mobile phase. - Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).
Product degradation on the column The acidic nature of the silica gel is causing the degradation of the amine.- Neutralize the silica gel by pre-washing the column with a mobile phase containing a basic modifier. - Use a less acidic stationary phase like neutral alumina or a polymer-based column.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol (Normal Phase)
  • Stationary Phase Selection: Standard silica gel can be used, but for basic amines, amine-functionalized silica or neutral alumina is often a better choice to prevent peak tailing.

  • Mobile Phase Selection: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For basic compounds on silica, adding 0.1-1% triethylamine to the mobile phase is recommended.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions. Monitor the elution using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₆N₂S[1][2]
Molecular Weight114.17 g/mol [1][2]
Boiling Point120 °C[1][2]
Density1.239 g/cm³[1][2]
pKa (predicted)7.62 ± 0.29[1]

Table 2: Suggested Starting Solvent Systems for Recrystallization

Solvent SystemRationale
Isopropanol/WaterGood for moderately polar compounds. Water acts as an anti-solvent.
Toluene/HexaneSuitable for compounds with aromatic character. Hexane acts as an anti-solvent.
Ethyl AcetateA versatile solvent for a range of polarities.

Table 3: Recommended Analytical Techniques for Purity Assessment

TechniqueTypical Conditions
HPLC Column: C18 reversed-phase (for the free base or salt). Mobile Phase: Gradient of water (with 0.1% formic acid or ammonium acetate buffer) and acetonitrile/methanol. Detection: UV (around 240-260 nm).
GC-MS Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent). Injection: Split/splitless injector. Detection: Mass Spectrometry (MS) for identification of impurities.

Visualizations

Purification_Workflow crude Crude this compound prelim_analysis Preliminary Analysis (TLC, NMR) crude->prelim_analysis distillation Distillation prelim_analysis->distillation  If major volatile  impurities present chromatography Column Chromatography prelim_analysis->chromatography  If multiple non-volatile  impurities present distillation->chromatography  Further purification  needed recrystallization Recrystallization distillation->recrystallization chromatography->recrystallization  Final polishing purity_check Purity Analysis (HPLC, GC-MS, NMR) chromatography->purity_check recrystallization->purity_check purity_check->chromatography  Repurify if needed pure_product Pure this compound purity_check->pure_product  Purity > 98% Troubleshooting_Chromatography start Column Chromatography of This compound on Silica Gel problem Problem Observed? start->problem tailing Peak Tailing/ Streaking problem->tailing Yes no_elution No Elution/ Poor Recovery problem->no_elution Yes co_elution Co-elution of Impurities problem->co_elution Yes solution1 Add Basic Modifier (e.g., 0.1-1% Triethylamine) to Mobile Phase tailing->solution1 solution2 Use Amine-Functionalized Silica or Alumina tailing->solution2 no_elution->solution2 solution3 Increase Mobile Phase Polarity no_elution->solution3 solution4 Optimize Solvent Gradient/System co_elution->solution4

References

Troubleshooting low yield in coupling reactions with 3-Isothiazolemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting coupling reactions involving 3-Isothiazolemethanamine. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in coupling reactions with this compound?

A1: Low yields in coupling reactions with this compound can stem from several factors. These include suboptimal activation of the carboxylic acid, inadequate reaction conditions (temperature, time, solvent), interference from the isothiazole ring, and potential side reactions. The purity of starting materials and reagents is also a critical factor.[1][2]

Q2: Which coupling reagents are recommended for use with this compound?

A2: A variety of modern coupling reagents can be effective. The choice often depends on the specific carboxylic acid partner and the scale of the reaction. Commonly used and effective reagents include:

  • Carbodiimides: such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure to enhance efficiency and minimize side reactions like racemization.[3][4][5]

  • Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are known for their high efficiency and fast reaction times.[6][7]

  • Phosphonium Salts: such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which are also highly efficient.[6]

Q3: How does the isothiazole ring in this compound affect the coupling reaction?

A3: The isothiazole ring is an electron-withdrawing heterocycle, which can decrease the nucleophilicity of the primary amine compared to a simple alkylamine. This may necessitate more potent coupling reagents or longer reaction times to achieve complete conversion. Additionally, the sulfur and nitrogen atoms in the ring could potentially coordinate with metal-based reagents, although this is less of a concern with the common amide coupling reagents.

Q4: What are the ideal solvents and bases for these coupling reactions?

A4: Polar aprotic solvents are generally preferred for amide coupling reactions.[8] Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (ACN) are common choices. The selection of a base is also crucial; non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are typically used to neutralize acids formed during the reaction without competing with the primary amine.[7]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Inefficient Carboxylic Acid Activation * Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). * Ensure the coupling reagent is fresh and has been stored correctly. * Increase the stoichiometry of the coupling reagent (e.g., from 1.1 to 1.5 equivalents).A more reactive activated species is needed to overcome the potentially lower nucleophilicity of this compound. Reagent degradation can lead to incomplete activation.
Suboptimal Reaction Conditions * Increase the reaction temperature. Start at room temperature and incrementally increase to 40-60 °C. * Extend the reaction time. Monitor the reaction progress by TLC or LC-MS.Higher temperatures can increase the reaction rate. Some couplings are sluggish and require more time to reach completion.
Poor Solubility of Reagents * Change the solvent. If using DCM, try a more polar solvent like DMF or NMP.[8]Ensuring all reactants are fully dissolved is critical for a successful reaction.
Degradation of Starting Material * Check the purity of this compound and the carboxylic acid by NMR or LC-MS before starting.Impurities or degradation of starting materials can inhibit the reaction or lead to side products.[1]
Issue 2: Presence of Multiple Side Products
Possible Cause Troubleshooting Step Rationale
Racemization of the Carboxylic Acid * If using a carbodiimide, ensure an additive like HOBt or Oxyma is included.[5][6] * Run the reaction at a lower temperature (e.g., 0 °C to room temperature). * Use a coupling reagent known for low racemization, such as HATU.[9]Additives suppress the formation of the highly reactive and racemization-prone oxazolone intermediate. Lower temperatures reduce the rate of racemization.
Formation of N-acylurea byproduct (with carbodiimides) * Add HOBt or a similar additive to the reaction mixture before adding the carbodiimide.HOBt intercepts the O-acylisourea intermediate, preventing its rearrangement to the N-acylurea byproduct.
Double Acylation or Other Side Reactions * Use a controlled stoichiometry of the carboxylic acid and coupling reagent (typically 1.0 to 1.2 equivalents relative to the amine).Excess activating agent or carboxylic acid can lead to unwanted side reactions.

Experimental Protocols

General Protocol for Amide Coupling with HATU
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF).

  • Addition of Amine: Add this compound (1.0-1.2 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Coupling Reagent Addition: Add HATU (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Coupling Reagents
Coupling Reagent CombinationTypical Molar Ratio (Acid:Amine:Reagent:Base)Typical SolventTypical Temperature (°C)General Observations
EDC / HOBt1 : 1.1 : 1.2 : 2DCM or DMF0 to 25Cost-effective, but can be slower and may require optimization. Risk of N-acylurea byproduct without HOBt.[5]
HATU / DIPEA1 : 1.1 : 1.2 : 3DMF25Highly efficient and fast, often leading to cleaner reactions and higher yields.[6] Good for sterically hindered or less nucleophilic amines.
PyBOP / NMM1 : 1.1 : 1.2 : 3DMF or ACN25Another highly efficient phosphonium-based reagent with rapid reaction times.
T3P / Pyridine1 : 1.1 : 1.5 : 3Ethyl Acetate or DMF25 to 50A versatile and powerful coupling reagent with water-soluble byproducts, simplifying work-up.[8]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in Coupling Reactions start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Purify Starting Materials check_purity->impure Impure pure Purity OK check_purity->pure Pure check_reagents Verify Coupling Reagent Activity & Stoichiometry impure->check_reagents pure->check_reagents reagent_issue Use Fresh Reagent Increase Stoichiometry (1.5 eq) check_reagents->reagent_issue Issue Found reagent_ok Reagents OK check_reagents->reagent_ok OK optimize_conditions Optimize Reaction Conditions reagent_issue->optimize_conditions reagent_ok->optimize_conditions increase_temp Increase Temperature (e.g., to 40-60 °C) optimize_conditions->increase_temp Temp? change_solvent Change Solvent (e.g., DCM to DMF) optimize_conditions->change_solvent Solvent? extend_time Extend Reaction Time optimize_conditions->extend_time Time? conditions_ok Conditions Optimized increase_temp->conditions_ok change_solvent->conditions_ok extend_time->conditions_ok change_reagent Consider More Powerful Coupling Reagent (e.g., HATU) conditions_ok->change_reagent Still Low Yield end Improved Yield conditions_ok->end Success change_reagent->end

Caption: A flowchart for systematically troubleshooting low yield issues.

General Amide Coupling Reaction Pathway

Amide_Coupling_Pathway General Amide Coupling Pathway cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-Acylisourea, Active Ester) RCOOH->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Amide Desired Amide Product ActivatedEster->Amide Amine This compound Amine->Amide Byproducts Byproducts (e.g., Urea, HOBt) Amide->Byproducts

Caption: The two-step process of carboxylic acid activation and subsequent aminolysis.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Isothiazolemethanamine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-Isothiazolemethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful modification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for derivatizing this compound?

The most common derivatization method for this compound is N-acylation, which involves the formation of an amide bond by reacting the primary amine with an acylating agent. This is a robust reaction that allows for the introduction of a wide variety of functional groups.

Q2: What are the recommended starting conditions for N-acylation of this compound?

For a standard N-acylation, we recommend starting with the following conditions. Note that these may require optimization depending on the specific acylating agent used.

ParameterRecommended ConditionNotes
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrousEnsure the solvent is dry to prevent hydrolysis of the acylating agent.
Acylating Agent Acyl chloride or Carboxylic acid with a coupling agentAcyl chlorides are generally more reactive.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Use at least 1.1 equivalents to scavenge the acid byproduct.
Temperature 0 °C to room temperatureStart at 0 °C and allow the reaction to slowly warm to room temperature.
Reaction Time 1-4 hoursMonitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: Are there any known side reactions to be aware of?

While the isothiazole ring is generally stable under standard acylation conditions, highly reactive acylating agents or elevated temperatures could potentially lead to undesired side reactions. It is crucial to maintain controlled conditions and monitor the reaction progress.

Q4: How can I purify the derivatized product?

Standard purification techniques are typically effective.

  • Aqueous Workup: A mild aqueous wash can remove the hydrochloride salt of the base and other water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a reliable method for isolating the final product. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Problem 1: Low or No Product Yield

Potential Causes & Solutions

Potential CauseSuggested Solution
Inactive Acylating Agent Use a fresh bottle of the acylating agent or purify it before use. Acyl chlorides are particularly susceptible to hydrolysis.
Insufficient Base Ensure at least 1.1 equivalents of a tertiary amine base (e.g., TEA, DIPEA) are used to neutralize the acid byproduct.
Low Reaction Temperature If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40 °C). Monitor for any signs of decomposition.
Poor Quality Starting Material Ensure the this compound is pure and dry.

Troubleshooting Workflow for Low Yield

start Low or No Yield reagent_check Check Reagent Purity and Activity start->reagent_check base_check Verify Base Stoichiometry reagent_check->base_check Reagents OK temp_check Optimize Reaction Temperature base_check->temp_check Base OK purification_check Review Purification Method temp_check->purification_check Temp OK success Improved Yield purification_check->success Purification Optimized

Caption: A logical workflow for troubleshooting low product yield.

Problem 2: Multiple Products Observed by TLC/LC-MS

Potential Causes & Solutions

Potential CauseSuggested Solution
Impure Starting Materials Purify the this compound and the acylating agent before the reaction.
Over-acylation This is less common for a primary amine but possible under harsh conditions. Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents).
Side Reactions Run the reaction at a lower temperature and monitor it closely to minimize the formation of byproducts.

Decision Tree for Multiple Products

start Multiple Products Observed check_purity Analyze Purity of Starting Materials start->check_purity impure Purify Starting Materials check_purity->impure Impure pure Starting Materials are Pure check_purity->pure Pure check_stoichiometry Verify Stoichiometry of Acylating Agent pure->check_stoichiometry excess Reduce Equivalents of Acylating Agent check_stoichiometry->excess Excess stoich_ok Stoichiometry is Correct check_stoichiometry->stoich_ok Correct lower_temp Lower Reaction Temperature stoich_ok->lower_temp

Caption: A decision tree to diagnose the cause of multiple products.

Experimental Protocols

General Protocol for N-acylation of this compound with an Acyl Chloride
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1-1.2 eq) to the stirred solution.

  • Acylating Agent Addition: Add the acyl chloride (1.0-1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Experimental Workflow Diagram

A Dissolve this compound in anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Acyl Chloride Dropwise C->D E Stir at Room Temperature (1-4h) D->E F Aqueous Workup E->F G Purify by Column Chromatography F->G H Characterize Pure Product G->H

Caption: A stepwise workflow for the N-acylation of this compound.

Preventing degradation of 3-Isothiazolemethanamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Isothiazolemethanamine to prevent its degradation. The following information is based on the general chemical properties of amine-containing heterocyclic compounds and established principles of drug stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Specifically, storage at 2-8°C is advisable. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For long-term storage, flushing the container with an inert gas like argon or nitrogen can further minimize oxidative degradation.

Q2: I've noticed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, often to a yellowish or brownish hue, can be an indicator of degradation. Aromatic amines and heterocyclic compounds are susceptible to oxidation, which can lead to the formation of colored impurities.[1] This can be accelerated by exposure to air (oxygen) and light. It is crucial to re-analyze the purity of the sample before use if any color change is observed.

Q3: My this compound solution has developed a precipitate. What should I do?

A3: Precipitate formation could be due to several factors, including degradation leading to less soluble products, or changes in solution pH affecting the solubility of the compound. It is not recommended to use a solution with a precipitate without first identifying the nature of the solid. The solution should be analyzed to determine the identity of the precipitate and the purity of the remaining solution.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation, particularly hydrolysis. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at a low temperature (2-8°C). The stability in the chosen solvent should be experimentally verified.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure, this compound is potentially susceptible to several degradation pathways:

  • Oxidation: The primary amine group and the isothiazole ring can be susceptible to oxidation, especially in the presence of oxygen, metal ions, and light.[1][2] This can lead to the formation of N-oxides, hydroxylamines, or ring-opened byproducts.

  • Hydrolysis: The isothiazole ring may be susceptible to hydrolytic cleavage under strongly acidic or basic conditions, although it is generally more stable than oxazole or thiazole rings. The amine group itself is not directly hydrolyzed but can influence the reactivity of the molecule.

  • Photodegradation: Exposure to UV or fluorescent light can provide the energy to initiate degradation reactions, particularly oxidation.[3]

  • Thermal Degradation: High temperatures can accelerate all degradation pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC analysis Degradation of the compound.Perform a forced degradation study to identify potential degradation products and confirm the peak identities. Re-evaluate storage and handling procedures.
Loss of potency or reduced biological activity Significant degradation of the active compound.Quantify the purity of the this compound sample using a validated stability-indicating method. If purity is low, procure a new batch and ensure proper storage.
Inconsistent experimental results Variable purity of the compound due to ongoing degradation.Implement stringent storage and handling protocols. Aliquot the compound upon receipt to minimize repeated freeze-thaw cycles and exposure to the atmosphere.
pH of the solution changes over time Degradation may be producing acidic or basic byproducts.Monitor the pH of solutions containing this compound. Buffer the solution if compatible with the experimental setup.

Experimental Protocols

To investigate the stability of this compound, a forced degradation study is recommended.[4][5][6] This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products and pathways.

Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC-UV system (or HPLC-MS for peak identification)

  • Photostability chamber

  • Oven

Methodology:

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Forced Degradation Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 70°C for 48 hours.

    • After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and fluorescent light in a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analytical Method:

  • HPLC System: A standard reverse-phase HPLC system with UV detection is a suitable starting point.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to separate the parent compound from all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectroscopy of this compound (a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Analyze all stressed samples by the developed HPLC method.

  • Compare the chromatograms of the stressed samples with that of the control (unstressed) sample.

  • Identify and quantify the degradation products. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound.

  • For identification of unknown degradation products, HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) is highly recommended.

Data Presentation

The results of the forced degradation study should be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsRetention Time(s) of Major Degradants (min)
Control 00-
0.1 N HCl, 60°C, 24h [Insert Data][Insert Data][Insert Data]
0.1 N NaOH, RT, 24h [Insert Data][Insert Data][Insert Data]
3% H₂O₂, RT, 24h [Insert Data][Insert Data][Insert Data]
Heat (70°C), 48h [Insert Data][Insert Data][Insert Data]
UV Light, 24h [Insert Data][Insert Data][Insert Data]
Fluorescent Light, 24h [Insert Data][Insert Data][Insert Data]

Visualizations

Below are diagrams illustrating potential degradation pathways and the experimental workflow.

DegradationPathways cluster_main This compound cluster_degradation Potential Degradation Pathways main This compound oxidation Oxidation Products (N-oxide, hydroxylamine, ring cleavage products) main->oxidation O₂ / Light / Metal Ions hydrolysis Hydrolysis Products (Ring-opened products) main->hydrolysis H⁺ / OH⁻ photodegradation Photodegradation Products (Radical species, dimers) main->photodegradation UV / Visible Light

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Identify & Quantify Degradants) hplc->data

Caption: Experimental workflow for a forced degradation study.

References

Identifying and removing impurities from 3-Isothiazolemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 3-Isothiazolemethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Starting Material Impurities: Unreacted starting materials from the synthetic route.

  • By-products: Compounds formed from side reactions during synthesis. Given the structure of this compound, potential by-products could include dimers, oligomers, or products of incomplete reaction steps.

  • Degradation Products: this compound may degrade under certain conditions. The isothiazole ring can be susceptible to opening under harsh pH or high temperatures.[1] The primary amine is also a site for potential degradation reactions.

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

Q2: Which analytical techniques are most suitable for identifying impurities in my this compound sample?

A2: A multi-technique approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reversed-phase C18 column with a UV detector is a common starting point.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying and quantifying volatile impurities, such as residual solvents and certain low molecular weight by-products.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR can provide detailed structural information.[4][5][6]

Q3: What are the recommended initial purification strategies for crude this compound?

A3: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: Effective for removing impurities with different solubility profiles than the desired compound.[7] The selection of an appropriate solvent system is critical.

  • Column Chromatography: A versatile technique for separating a wide range of impurities based on their polarity. Silica gel is a common stationary phase for compounds of moderate polarity like this compound.[7]

Q4: How can I remove highly polar impurities from my this compound sample?

A4: Highly polar impurities can be challenging. Consider the following approaches:

  • Aqueous Wash: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate) and wash with water or brine to remove highly polar, water-soluble impurities.

  • Normal-Phase Column Chromatography: Use a polar stationary phase like silica gel and a non-polar mobile phase. The highly polar impurities will have a strong affinity for the stationary phase and elute much later than the product.

Q5: How should I store purified this compound to prevent degradation?

A5: To ensure the long-term stability of your purified compound, store it in a cool, dry, and dark place in a tightly sealed container. For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Low Purity After Synthesis
Symptom Possible Cause Suggested Solution
Multiple unexpected peaks in HPLC/GC-MSIncomplete reaction or formation of side-products.Monitor the reaction progress more closely using TLC or a rapid analytical method. Optimize reaction conditions (temperature, time, stoichiometry of reactants).
Broad or tailing peaks in HPLCSecondary interactions with the stationary phase (e.g., acidic silanols interacting with the amine).Use a mobile phase with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to protonate the amine. Consider using an end-capped column or a column specifically designed for basic compounds.[2]
Presence of starting materialsInsufficient reaction time or temperature.Increase the reaction time or temperature, but monitor for the formation of degradation products.
Discoloration of the Product (Yellow or Brown)
Symptom Possible Cause Suggested Solution
Product is colored after synthesisPresence of colored impurities from the reaction.Attempt purification by recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities. Column chromatography can also be effective.
Purified product develops color over timeDegradation due to exposure to light, air, or heat.Store the compound under an inert atmosphere in a light-resistant container at a low temperature.
Poor Recovery from Purification
Symptom Possible Cause Suggested Solution
Low yield after recrystallizationThe compound is too soluble in the chosen solvent at low temperatures. The volume of solvent used was too large.Perform small-scale solvent screening to find a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product does not elute from the chromatography columnThe chosen eluent is not polar enough. The compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. For basic compounds like this compound on silica gel, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve recovery.
Product elutes with impurities during column chromatographyThe polarity of the eluent is too high, or the chosen stationary phase is not providing adequate separation.Use a shallower gradient or an isocratic elution with a less polar solvent system. Consider a different stationary phase (e.g., alumina or a bonded phase).

Data Presentation

Table 1: Typical Analytical Methods for Impurity Profiling

Technique Typical Column/Conditions Information Obtained
Reversed-Phase HPLC C18, 5 µm, 4.6 x 250 mm; Mobile phase: Acetonitrile/Water with 0.1% TFA (gradient)Purity assessment, quantification of non-volatile impurities.
GC-MS Capillary column (e.g., HP-5MS); Temperature program: 50°C to 250°CIdentification and quantification of volatile impurities and residual solvents.[1]
¹H NMR 400 MHz, CDCl₃ or DMSO-d₆Structural confirmation of the main component and structural information on impurities.

Table 2: Comparison of Purification Techniques

Technique Principle Best For Removing Potential Issues
Recrystallization Differential solubilityImpurities with significantly different solubility profiles.Low recovery if the compound is partially soluble in the cold solvent. Co-crystallization of impurities.
Silica Gel Chromatography Differential adsorption based on polarityA wide range of impurities with different polarities.Irreversible adsorption of very polar or basic compounds. Tailing of peaks.

Experimental Protocols

Protocol 1: General Procedure for HPLC Purity Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject 10 µL of the prepared sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: General Procedure for Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Load the dry silica gel onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_analysis Purity Verification & Characterization crude_product Crude this compound initial_analysis Initial Analysis (TLC, HPLC) crude_product->initial_analysis purification_choice Choose Purification Method initial_analysis->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Purity & Good Crystallinity column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture purity_check Purity Check (HPLC, GC-MS) recrystallization->purity_check column_chromatography->purity_check structure_verification Structure Verification (NMR) purity_check->structure_verification pure_product Pure Product structure_verification->pure_product

Caption: Workflow for the purification and analysis of this compound.

troubleshooting_logic start Low Purity Detected impurity_type Identify Impurity Type (HPLC, GC-MS) start->impurity_type volatile Volatile Impurities (e.g., Solvents) impurity_type->volatile Present non_volatile Non-Volatile Impurities (e.g., By-products) impurity_type->non_volatile Present remove_solvents High Vacuum / Gentle Heating volatile->remove_solvents polarity_check Assess Polarity Difference non_volatile->polarity_check final_check Re-analyze for Purity remove_solvents->final_check large_diff Large Polarity Difference polarity_check->large_diff Yes small_diff Small Polarity Difference polarity_check->small_diff No column_chrom Column Chromatography large_diff->column_chrom recrystallize Recrystallization small_diff->recrystallize column_chrom->final_check recrystallize->final_check

Caption: Troubleshooting logic for addressing low purity issues.

References

Addressing solubility issues of 3-Isothiazolemethanamine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Isothiazolemethanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a specific focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a primary amine containing a heterocyclic isothiazole ring. As a small amine, it is expected to be soluble in water and polar organic solvents due to its ability to form hydrogen bonds.[1][2] Its solubility generally decreases in non-polar organic solvents. Like many lower aliphatic amines, it is readily dissolved in solvents like alcohols, benzene, and ether.[2]

Q2: My reaction with this compound is sluggish and appears heterogeneous. Is this a solubility issue?

A2: It is highly likely. Poor solubility of a reactant is a common cause for slow or incomplete reactions. If you observe solid material that is not dissolving in your reaction mixture, or if the reaction rate is unexpectedly low, addressing the solubility of this compound should be your primary troubleshooting step.

Q3: How does temperature affect the solubility of this compound?

A3: For most solid solutes, solubility increases with temperature.[3] Gently warming the reaction mixture can significantly improve the dissolution of this compound. However, you must consider the thermal stability of all reactants and the boiling point of your chosen solvent to avoid degradation or loss of solvent.

Q4: Can I use the hydrochloride salt of this compound to improve solubility?

A4: Yes, particularly for reactions in aqueous or highly polar protic solvents. Converting an amine to its hydrochloride salt dramatically increases its polarity and, therefore, its solubility in water.[4] However, be aware that in some cases, particularly at gastric pH, a hydrochloride salt can be less soluble than the free base due to the common ion effect.[5] The salt form will also change the reaction conditions, making them acidic, which must be compatible with your desired chemical transformation.

Q5: What are the best general-purpose solvents for reactions involving this compound?

A5: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), or polar protic solvents like ethanol and methanol, are excellent starting points.[2] These solvents can effectively solvate the amine and facilitate its participation in the reaction.

Troubleshooting Guide: Addressing Poor Solubility

Problem: this compound fails to dissolve completely in the chosen reaction solvent, leading to an incomplete or failed reaction.

Below is a systematic workflow to diagnose and solve this solubility challenge.

G cluster_0 cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Strategy cluster_3 Problem Observation: Poor Solubility of this compound Solvent Step 1: Change Solvent (See Table 1) Problem->Solvent Start Here Temp Step 2: Increase Temperature Solvent->Temp If insufficient CoSolvent Step 3: Add Co-Solvent Temp->CoSolvent If still problematic Success Resolution: Homogeneous Reaction Mixture Temp->Success Solved Salt Step 4: Use Hydrochloride Salt Form (for polar/aqueous media) CoSolvent->Salt Alternative Approach CoSolvent->Success Solved Salt->Success Solved

Caption: Troubleshooting workflow for solubility issues.

Data Presentation: Solvent Selection Table

The following table provides a qualitative guide to selecting an appropriate solvent system for reactions involving this compound, based on general principles of amine solubility.

Solvent ClassExamplesExpected Solubility of this compoundNotes
Polar Protic Water, Methanol, EthanolHighExcellent for forming hydrochloride salts. Can participate in reactions (e.g., as a nucleophile), so chemical compatibility is crucial.
Polar Aprotic DMF, DMSO, Acetonitrile (ACN)High to ModerateGenerally good choices as they are non-reactive and have high boiling points. DMSO is a particularly strong solvent for many organic compounds.
Ethers Tetrahydrofuran (THF), DioxaneModerate to LowCommon reaction solvents, but may require heating or the use of a co-solvent to achieve sufficient concentration.
Halogenated Dichloromethane (DCM), ChloroformModerate to LowUseful for reactions where polarity needs to be controlled. Solubility may be limited.
Hydrocarbons Toluene, HexanesVery LowGenerally poor solvents for this polar amine. Not recommended unless required by the specific reaction, in which case a phase-transfer catalyst may be necessary.[4]
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening

Objective: To empirically determine the best solvent for your reaction.

  • Preparation: Dispense 1-2 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add 0.2 mL of a different test solvent from the table above (e.g., Toluene, THF, DCM, Acetonitrile, Ethanol, Water).

  • Observation (Room Temp): Agitate the vials (e.g., using a vortex mixer) for 1-2 minutes. Observe and record which solvents achieve complete dissolution.

  • Observation (Heated): For solvents that did not dissolve the material at room temperature, gently warm the vials to 40-50 °C using a heat block. Record any changes in solubility.

  • Selection: Choose the solvent that provides complete dissolution at the lowest practical temperature and is compatible with your reaction conditions.

Protocol 2: In-situ Formation of Hydrochloride Salt for Aqueous Reactions

Objective: To enhance the solubility of this compound in an aqueous medium by converting it to its hydrochloride salt.

  • Dissolution: Suspend this compound (1.0 equivalent) in the chosen aqueous or polar protic solvent (e.g., water, ethanol).

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (1.0 to 1.1 equivalents, e.g., 1M HCl) dropwise to the suspension.

  • Observation: Continue stirring. The solid material should dissolve as the highly water-soluble triethylammonium chloride salt is formed.[6] The resulting solution will be acidic.

  • Reaction: Proceed with the addition of other reagents. Note that any base-sensitive components should only be added after confirming their stability in the acidic medium.

G cluster_0 Free Base Form cluster_1 Hydrochloride Salt Form FreeBase This compound (Free Base) NonPolar Good Solubility in Non-Polar/Aprotic Solvents (e.g., DCM, THF) FreeBase->NonPolar PoorAq Poor Solubility in Aqueous Media FreeBase->PoorAq SaltForm This compound HCl (Salt) FreeBase->SaltForm + HCl SaltForm->FreeBase + Base (e.g., NaHCO3) GoodAq Good Solubility in Aqueous/Protic Solvents (e.g., H2O, EtOH) SaltForm->GoodAq PoorNonPolar Poor Solubility in Non-Polar Solvents SaltForm->PoorNonPolar

Caption: Relationship between free base and salt forms.

References

Navigating Isothiazole Synthesis: A Technical Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the isothiazole ring is a critical process. However, the formation of unwanted byproducts can often complicate this procedure, leading to reduced yields and difficult purification. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during isothiazole synthesis, with a focus on minimizing byproduct formation.

This guide offers detailed experimental protocols for key synthesis methods, quantitative data to inform your reaction optimization, and visual workflows to clarify complex processes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that arise during the synthesis of isothiazoles.

Q1: My three-component synthesis of a substituted isothiazole is giving low yield and multiple byproducts. How can I improve the selectivity?

A1: The choice of solvent can significantly impact the selectivity of three-component reactions for isothiazole synthesis. Byproducts often arise from side reactions of the starting materials or intermediates. Changing the solvent can alter the solubility and reactivity of these species, favoring the desired reaction pathway.

For example, in the three-component synthesis of thiazoles and isothiazoles from enaminoesters, sulfur, and bromodifluoroacetamides/esters, the solvent plays a crucial role in minimizing byproduct formation. A study by Ma, Yu, Huang, Zhou, & Song (2020) demonstrated that acetone was a more appropriate solvent than others like THF, 1,4-dioxane, or DMF for suppressing the formation of oxygen-defluorination byproducts.

Table 1: Effect of Solvent on the Yield of a Three-Component Isothiazole Synthesis

EntrySolventYield of Product 3a (%)Yield of Byproduct 4 (%)Yield of Byproduct 5 (%)
1THF251510
21,4-Dioxane30128
3DMF202015
4Acetonitrile35105
5 Acetone 40 <5 <5
6Dichloromethane152518
7Toluene103020
8Ethanol281812

Data adapted from Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. Note: The specific byproducts 4 and 5 are not detailed in the provided search results.

Q2: In the Rees synthesis using an enamine and a dithiazolium salt, I'm observing the formation of a pyridine byproduct. What causes this and how can I avoid it?

A2: The formation of pyridine derivatives in the Rees synthesis is a known side reaction, particularly when using 3-aminocrotononitrile as the enamine. This side reaction proceeds through a complex mechanism involving dimerization of the enamine and subsequent cyclization. To favor the formation of the desired isothiazole, it is crucial to control the reaction conditions carefully. Using an enamine with an ester group, such as methyl 3-aminocrotonate, often leads to a cleaner reaction with a higher yield of the isothiazole.[1]

Q3: My Hurd-Mori reaction is producing an unexpected oxadiazine byproduct. How can I suppress its formation?

A3: The Hurd-Mori synthesis, which typically involves the reaction of a hydrazone with thionyl chloride, can sometimes lead to the formation of 1,3,4-oxadiazine derivatives as byproducts through an alternative cyclization pathway.[2] To minimize this, consider the following troubleshooting steps:

  • Temperature Control: Running the reaction at a lower temperature may favor the desired thiadiazole formation.

  • Rate of Addition: Slow, dropwise addition of thionyl chloride to a cooled solution of the hydrazone can help control the reaction and reduce side product formation.[2]

  • Solvent Choice: The choice of an appropriate solvent can influence the reaction pathway. Dichloromethane or dioxane are commonly used.[2]

Key Experimental Protocols

Below are detailed methodologies for common isothiazole synthesis routes, designed to minimize byproduct formation.

Singh Isothiazole Synthesis from β-Ketodithioesters

This method provides a straightforward, one-pot synthesis of 3,5-disubstituted isothiazoles.[1]

Reactants:

  • β-Ketodithioester (1.0 eq)

  • Ammonium acetate (NH₄OAc) (2.0 eq)

  • Solvent (e.g., Ethanol or Water)

Procedure:

  • To a solution of the β-ketodithioester in the chosen solvent, add ammonium acetate.

  • Reflux the reaction mixture for the time indicated by TLC analysis until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Rees Isothiazole Synthesis from Primary Enamines

This synthesis route is effective for producing substituted isothiazoles from primary enamines.[1]

Reactants:

  • Primary enamine (e.g., Methyl 3-aminocrotonate) (1.0 eq)

  • 4,5-Dichloro-1,2,3-dithiazolium chloride (1.0 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the primary enamine in dichloromethane.

  • To this solution, add 4,5-dichloro-1,2,3-dithiazolium chloride portion-wise at room temperature with stirring.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hurd-Mori Synthesis of a 1,2,3-Thiadiazole Precursor

While this method produces a thiadiazole, these are common precursors for the synthesis of isothiazoles via ring transformation reactions. Minimizing byproducts in this initial step is crucial.

Reactants:

  • Ketone with an α-methylene group (1.0 eq)

  • Semicarbazide hydrochloride (1.1 eq)

  • Sodium acetate (1.5 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Solvents (e.g., Ethanol, Dichloromethane)

Procedure: Step 1: Formation of the Semicarbazone

  • Dissolve the ketone and semicarbazide hydrochloride in ethanol.

  • Add sodium acetate to the mixture and reflux for 2-4 hours, monitoring by TLC.[2]

  • Cool the reaction mixture and isolate the precipitated semicarbazone by filtration. Wash with cold ethanol and dry.

Step 2: Cyclization to the 1,2,3-Thiadiazole

  • Suspend the dried semicarbazone in dichloromethane and cool in an ice bath.[2]

  • Slowly add thionyl chloride dropwise to the stirred suspension.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[2]

  • Carefully quench the reaction by pouring it into ice-water.[2]

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[2]

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[2]

Visualizing Workflows and Troubleshooting

Graphical representations of experimental workflows and troubleshooting logic can provide a clearer understanding of the processes involved in minimizing byproduct formation.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Select Synthesis Route (e.g., Singh, Rees, Hurd-Mori) reactants Prepare Starting Materials - Check Purity - Stoichiometry start->reactants solvent Choose Appropriate Solvent (See Table 1 for guidance) reactants->solvent conditions Set Reaction Conditions - Temperature - Stirring - Atmosphere (if needed) solvent->conditions monitoring Monitor Progress (TLC, LC-MS, etc.) conditions->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction & Washing quench->extract purify Purification - Column Chromatography - Recrystallization extract->purify product Isolated Isothiazole purify->product

Caption: A generalized experimental workflow for isothiazole synthesis.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Multiple Byproducts check_sm Verify Starting Material Purity and Stoichiometry start->check_sm analyze_byproducts Identify Byproducts (NMR, MS) start->analyze_byproducts purification Optimize Purification Method start->purification Difficulty in separation change_reagents Modify Reagents or Catalysts check_sm->change_reagents Impure or incorrect reagents change_solvent Optimize Solvent (e.g., Acetone, DCM) analyze_byproducts->change_solvent Solvent-related byproducts change_temp Adjust Reaction Temperature analyze_byproducts->change_temp Temperature-sensitive side reactions outcome Improved Yield and Purity change_solvent->outcome change_temp->outcome change_reagents->outcome purification->outcome

Caption: A troubleshooting guide for optimizing isothiazole synthesis.

References

Strategies for Scaling Up 3-Isothiazolemethanamine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of key intermediates is a critical step in the discovery pipeline. 3-Isothiazolemethanamine is an important building block in medicinal chemistry. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

A1: The two most prevalent and scalable methods for the synthesis of this compound are:

  • The Gabriel Synthesis: This method involves the reaction of a 3-(halomethyl)isothiazole (typically bromo- or chloromethyl) with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. This is a robust method for avoiding the over-alkylation often seen with other amine synthesis routes.[1][2][3]

  • Reductive Amination: This one-pot reaction involves treating 3-isothiazolecarboxaldehyde with an ammonia source (like aqueous ammonia or ammonium acetate) and a reducing agent to form the desired amine.[4][5][6][7]

Q2: I am observing significant byproduct formation. What are the likely culprits?

A2: Byproduct formation is a common challenge, especially during scale-up.

  • In the Gabriel Synthesis , incomplete hydrolysis can leave N-alkylphthalimide as a significant impurity. Additionally, side reactions of the starting halomethylisothiazole can occur.

  • In Reductive Amination , the primary amine product can react with the starting aldehyde to form a secondary amine, which is then reduced. This over-alkylation is a common issue. Also, the aldehyde can be reduced to the corresponding alcohol by the reducing agent.[5]

Q3: My reaction yield is consistently low. What factors should I investigate?

A3: Low yields can stem from several factors:

  • Purity of starting materials: Ensure your 3-(halomethyl)isothiazole or 3-isothiazolecarboxaldehyde is of high purity.

  • Reaction conditions: Temperature, reaction time, and solvent choice are critical. For instance, in the Gabriel synthesis, the use of a polar aprotic solvent like DMF can accelerate the SN2 reaction.[8]

  • Choice of reagents: The type of reducing agent in reductive amination or the method of phthalimide cleavage in the Gabriel synthesis can significantly impact yield.

  • Work-up and purification: Product loss can occur during extraction and purification steps. The basicity of this compound means it can be sensitive to pH during work-up.

Q4: What are the key challenges when scaling up the synthesis of this compound?

A4: Scaling up from bench-scale to pilot or industrial scale introduces several challenges:

  • Heat Transfer: Both the Gabriel synthesis and reductive amination can be exothermic. In larger reactors, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and impurities.

  • Mixing: Achieving homogenous mixing in large vessels is more difficult and can affect reaction kinetics and selectivity.

  • Reagent Addition: The rate of addition of reagents, especially the reducing agent in reductive amination, becomes more critical at a larger scale to control the reaction rate and temperature.

  • Work-up and Isolation: Handling large volumes during extraction, distillation, and crystallization requires careful optimization to minimize product loss and ensure purity.

Troubleshooting Guides

Gabriel Synthesis Route
Issue Potential Cause Troubleshooting Steps
Low Yield of N-(3-isothiazolylmethyl)phthalimide Incomplete reaction of 3-(halomethyl)isothiazole.- Increase reaction temperature. - Extend reaction time. - Ensure adequate mixing. - Use a polar aprotic solvent like DMF to improve solubility and reaction rate.
Decomposition of 3-(halomethyl)isothiazole.- Use a milder base if applicable. - Avoid excessively high temperatures.
Incomplete Hydrazinolysis Insufficient hydrazine or reaction time.- Increase the equivalents of hydrazine hydrate. - Increase the reflux time. - Consider using a different solvent system (e.g., ethanol/water).
Precipitation of phthalhydrazide traps the product.- Ensure vigorous stirring during the reaction. - After cooling, filter the phthalhydrazide and wash thoroughly with a suitable solvent to recover any trapped product.
Formation of Impurities Unreacted starting materials.- Optimize reaction conditions for full conversion. - Purify the intermediate N-(3-isothiazolylmethyl)phthalimide before hydrazinolysis.
Side reactions of the halo-intermediate.- Use high-purity starting materials. - Control reaction temperature carefully.
Reductive Amination Route
Issue Potential Cause Troubleshooting Steps
Low Conversion of Aldehyde Inefficient imine formation.- Use a large excess of the ammonia source (e.g., aqueous ammonia). - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. - Allow for a pre-reaction time for imine formation before adding the reducing agent.
Inactive reducing agent.- Use fresh, high-quality reducing agent. - Ensure anhydrous conditions if using a water-sensitive reducing agent like NaBH(OAc)₃.
Formation of 3-Isothiazolemethanol Aldehyde reduction is competing with imine reduction.- Use a milder reducing agent that is more selective for the iminium ion, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[9] - Add the reducing agent portion-wise to control the reaction.
Formation of Secondary Amine Byproduct The primary amine product reacts with the starting aldehyde.- Use a large excess of the ammonia source to favor the formation of the primary amine. - Add the aldehyde slowly to the reaction mixture containing the ammonia source to maintain a low concentration of the aldehyde.
Reaction Stalls pH of the reaction mixture is not optimal.- Monitor and adjust the pH. Reductive amination is often most effective in a slightly acidic to neutral pH range to facilitate imine formation without deactivating the amine nucleophile.

Experimental Protocols

Protocol 1: Gabriel Synthesis of this compound

This protocol is a representative procedure based on the standard Gabriel synthesis.

Step 1: Synthesis of N-(3-Isothiazolylmethyl)phthalimide

  • To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF (5-10 volumes), add 3-(bromomethyl)isothiazole (1.0 equivalent).

  • Heat the mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield N-(3-isothiazolylmethyl)phthalimide.

Step 2: Hydrazinolysis to this compound

  • Suspend the N-(3-isothiazolylmethyl)phthalimide (1.0 equivalent) in ethanol (10-15 volumes).

  • Add hydrazine hydrate (1.5-2.0 equivalents) to the suspension.

  • Heat the mixture to reflux and stir for 2-4 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Treat the residue with an aqueous solution of NaOH to make it basic, and then extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Protocol 2: Reductive Amination for this compound Synthesis

This protocol is a general procedure for reductive amination using sodium borohydride.

  • In a reaction vessel, combine 3-isothiazolecarboxaldehyde (1.0 equivalent) with a large excess of aqueous ammonia (10-20 equivalents) in methanol (10-20 volumes).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 equivalents) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Further purification may be required.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of primary amines via the Gabriel and reductive amination routes. Note that the specific yields for this compound may vary depending on the exact conditions and scale.

Table 1: Comparison of Synthetic Routes

Parameter Gabriel Synthesis Reductive Amination
Starting Material 3-(Halomethyl)isothiazole3-Isothiazolecarboxaldehyde
Key Reagents Potassium phthalimide, Hydrazine hydrateAmmonia source, Reducing agent (e.g., NaBH₄)
Number of Steps TwoOne-pot
Typical Yields 60-85%50-80%
Key Advantages - Avoids over-alkylation - Generally high yielding- One-pot procedure - Readily available starting materials
Key Disadvantages - Two-step process - Phthalhydrazide removal can be cumbersome- Potential for over-alkylation - Aldehyde can be reduced to alcohol

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Low_Yield start Low Yield of this compound route Which synthetic route was used? start->route gabriel Gabriel Synthesis route->gabriel Gabriel reductive Reductive Amination route->reductive Reductive Amination gabriel_step1 Check Purity of 3-(Halomethyl)isothiazole gabriel->gabriel_step1 reductive_step1 Check Purity of 3-Isothiazolecarboxaldehyde reductive->reductive_step1 gabriel_step2 Optimize Phthalimide Alkylation: - Increase Temperature/Time - Use DMF as solvent gabriel_step1->gabriel_step2 gabriel_step3 Optimize Hydrazinolysis: - Increase Hydrazine eq. - Increase Reflux Time gabriel_step2->gabriel_step3 gabriel_step4 Improve Work-up: - Thorough washing of phthalhydrazide gabriel_step3->gabriel_step4 end Yield Improved gabriel_step4->end reductive_step2 Optimize Imine Formation: - Large excess of Ammonia - Add catalytic acid reductive_step1->reductive_step2 reductive_step3 Change Reducing Agent: - Use NaBH3CN or NaBH(OAc)3 for better selectivity reductive_step2->reductive_step3 reductive_step4 Control Byproducts: - Slow addition of aldehyde - Portion-wise addition of reducing agent reductive_step3->reductive_step4 reductive_step4->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Signaling Pathway for Reductive Amination

Reductive_Amination_Pathway aldehyde 3-Isothiazole- carboxaldehyde imine Imine Intermediate aldehyde->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine product This compound imine->product reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product Reduction

Caption: Simplified reaction pathway for the reductive amination of 3-isothiazolecarboxaldehyde.

References

Validation & Comparative

A Comparative Guide to 3-Isothiazolemethanamine and Other Amine Linkers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable amine linker is a critical step in the synthesis of a wide range of molecules, from small-molecule drugs to complex bioconjugates. The properties of the linker can significantly influence the stability, solubility, and biological activity of the final product. This guide provides an objective comparison of 3-Isothiazolemethanamine with other common amine linkers, supported by physicochemical data and generalized experimental protocols.

Introduction to this compound

This compound is a heterocyclic amine that offers a unique combination of a reactive primary amine function and a stable isothiazole core. The isothiazole ring is a bioisostere for other five-membered heterocycles and can participate in various non-covalent interactions, potentially influencing the pharmacokinetic and pharmacodynamic properties of the parent molecule. Its distinct electronic and steric properties make it an intriguing alternative to more conventional aliphatic and benzylic amine linkers.

Physicochemical Properties: A Comparative Overview

The choice of an amine linker is often guided by its physical and chemical properties. The following table summarizes key properties of this compound in comparison to other commonly used amine linkers.

PropertyThis compoundBenzylaminen-ButylamineAniline
Molecular Formula C4H6N2SC7H9NC4H11NC6H7N
Molecular Weight 114.17 g/mol 107.15 g/mol 73.14 g/mol 93.13 g/mol
Boiling Point 120 °C[1]185 °C78 °C184 °C
Density 1.239 g/cm³[1]0.981 g/cm³0.741 g/cm³1.022 g/cm³
pKa (predicted) 7.62 ± 0.29[1]9.3410.594.63
Structure Isothiazole ring with a methylamine substituentPhenyl ring with a methylamine substituentStraight-chain alkyl aminePhenyl ring with a directly attached amine

Note: The pKa value for this compound is a predicted value.

Reactivity in Amide Bond Formation

A primary application of amine linkers is in the formation of amide bonds. The nucleophilicity of the amine, which is related to its basicity (pKa), is a key determinant of its reactivity.

Amine TypeGeneral Reactivity in Amide FormationFactors Influencing Reactivity
Primary Aliphatic Amines (e.g., n-Butylamine) HighSteric hindrance can reduce reactivity.
Primary Benzylic Amines (e.g., Benzylamine) Moderate to HighLess basic than aliphatic amines but generally good nucleophiles.
Primary Heterocyclic Amines (e.g., this compound) ModerateReactivity is influenced by the electronic properties of the heterocyclic ring. The predicted pKa of this compound suggests it is less basic than aliphatic and benzylic amines, which may translate to slightly lower nucleophilicity.
Primary Aromatic Amines (e.g., Aniline) LowThe lone pair of electrons on the nitrogen is delocalized into the aromatic ring, significantly reducing its nucleophilicity.

Experimental Protocols

The following are representative protocols for the use of amine linkers in common synthetic applications.

Protocol 1: General Amide Coupling in Solution Phase

This protocol describes a standard method for forming an amide bond between a carboxylic acid and an amine linker using a carbodiimide coupling agent.

Materials:

  • Carboxylic acid derivative

  • Amine linker (e.g., this compound)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and HOBt or HOAt (1.1 equivalents) in anhydrous DMF or DCM.

  • Add the amine linker (1.1 equivalents) to the solution.

  • Add DCC or EDC (1.1 equivalents) to the reaction mixture and stir at room temperature.

  • If the amine linker is in its hydrochloride salt form, add 1.1 equivalents of TEA or DIPEA to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Purify the product by extraction and column chromatography.

Protocol 2: Amine Linker Attachment in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of an amine linker to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid loaded resin

  • 20% Piperidine in DMF

  • Amine linker (e.g., this compound)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF.

  • Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the carboxylic acid to be coupled (if applicable) with PyBOP and DIPEA in DMF.

  • Alternatively, to attach the amine linker to a carboxylic acid side chain on the peptide, dissolve the amine linker (5 equivalents), PyBOP (5 equivalents), and DIPEA (10 equivalents) in DMF.

  • Add the solution to the resin and shake at room temperature for 1-2 hours.

  • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Visualizing Synthetic Workflows

The following diagrams illustrate common workflows where amine linkers are employed.

experimental_workflow cluster_solution_phase Solution-Phase Amide Coupling start Carboxylic Acid + Amine Linker coupling Add Coupling Agents (e.g., EDC, HOBt) start->coupling reaction Reaction at Room Temperature coupling->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Amide Product purification->product

Caption: Workflow for Solution-Phase Amide Synthesis.

sps_workflow cluster_spps Solid-Phase Synthesis with Amine Linker resin Resin-Bound Substrate deprotection Deprotection resin->deprotection coupling Coupling deprotection->coupling activation Carboxylic Acid Activation activation->coupling amine_linker Amine Linker amine_linker->coupling washing Washing coupling->washing cleavage Cleavage from Resin washing->cleavage final_product Final Product cleavage->final_product

Caption: Workflow for Solid-Phase Synthesis.

Conclusion

This compound presents a valuable alternative to traditional amine linkers in synthetic chemistry. Its unique heterocyclic core may impart desirable physicochemical and biological properties to the final molecule. While its predicted lower basicity compared to aliphatic and benzylic amines might suggest a moderate reactivity, this can be advantageous in achieving selectivity in certain synthetic schemes. The choice of linker should always be guided by the specific requirements of the target molecule and the overall synthetic strategy. Further experimental investigation into the comparative performance of this compound is warranted to fully elucidate its potential in various applications.

References

A Comparative Analysis of 3-Isothiazolemethanamine and Thiazolemethanamine in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable scarcity of direct comparative studies on the biological activities of 3-isothiazolemethanamine and thiazolemethanamine. While the parent heterocyclic scaffolds, isothiazole and thiazole, are integral components of numerous biologically active compounds, research focusing specifically on their simple methanamine derivatives is limited. This guide, therefore, provides a comparative overview based on the established biological profiles of the broader isothiazole and thiazole classes of compounds, highlighting potential areas of interest for researchers and drug development professionals.

The isothiazole and thiazole ring systems are structural isomers, both featuring a five-membered ring containing sulfur and nitrogen atoms. This seemingly subtle difference in heteroatom positioning can significantly influence the electronic properties, and consequently, the biological activity of their derivatives. Thiazole-containing compounds are widely recognized for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2] Isothiazole derivatives have also demonstrated a range of biological effects, particularly as antimicrobial agents.[3]

General Biological Activity Profiles

Due to the absence of direct comparative data for this compound and thiazolemethanamine, a general comparison of the parent scaffolds is presented below.

Biological ActivityIsothiazole DerivativesThiazole Derivatives
Antimicrobial Documented activity, particularly in the form of 3,5-diaminoisothiazole derivatives.[4]Broad-spectrum antibacterial and antifungal activities are well-established for a wide array of thiazole derivatives.[1]
Anticancer Some benzo[d]isothiazole derivatives have shown cytotoxicity against certain cancer cell lines.[5]Numerous thiazole derivatives have been investigated as anticancer agents, with some showing promising results in preclinical studies.[3][6]
Enzyme Inhibition The isothiazole scaffold is present in some enzyme inhibitors.Thiazole-based compounds are known to inhibit various enzymes, including kinases and acetylcholinesterase.
Other Activities Anti-inflammatory and other pharmacological activities have been reported for some derivatives.[7]Derivatives have shown anti-inflammatory, antimalarial, and antioxidant properties, among others.[2][8]

It is crucial to emphasize that the biological activity of any derivative is highly dependent on the specific substitutions on the heterocyclic ring. Therefore, the information in this table should be considered as indicative of the potential of the respective scaffolds and not as a direct comparison of this compound and thiazolemethanamine.

Potential Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound and thiazolemethanamine are not elucidated in the literature, the broader classes of isothiazole and thiazole derivatives are known to interact with various cellular targets. For instance, in the context of anticancer activity, thiazole derivatives have been implicated in pathways involving cell cycle regulation and apoptosis.

To investigate and compare the biological activities of this compound and thiazolemethanamine, a standardized experimental workflow would be essential.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Comparison Synthesis Synthesis of this compound and Thiazolemethanamine Characterization Structural and Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Anticancer Anticancer Assays (IC50 on various cell lines) Characterization->Anticancer Enzyme Enzyme Inhibition Assays Characterization->Enzyme Data Comparative Analysis of Quantitative Data Antimicrobial->Data Pathway Signaling Pathway Analysis Anticancer->Pathway Anticancer->Data Enzyme->Data Target Target Identification Pathway->Target

References

Validation of Bioassays for 3-Isothiazolemethanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various bioassays employed in the characterization of 3-Isothiazolemethanamine derivatives and related thiazole compounds. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate assays for screening and validation of this class of molecules. The data presented is a compilation from various studies on thiazole and benzothiazole derivatives, offering insights into their biological activities and the methodologies used to assess them.

Data Presentation: Comparative Analysis of Bioassay Performance

The following tables summarize quantitative data from various bioassays used to evaluate the biological activity of isothiazole and thiazole derivatives. These tables provide a comparative overview of the potency and efficacy of different compounds across various assays.

Table 1: Antiproliferative and Cytotoxic Activity

Compound ClassAssay TypeCell LineIC50 / GI50 (µM)Reference Compound
Benzo[d]isothiazole Schiff BasesCytotoxicityMT-44 - 9-
Thiazole DerivativesAntiproliferative (PI3Kα/mTOR)HL-60(TB)3b: GI50 = 2.36Alpelisib, Dactolisib
Thiazole DerivativesAntiproliferative (PI3Kα/mTOR)NCI-H2263b: GI50 = 2.36Alpelisib, Dactolisib
Thiazole DerivativesAntiproliferative (PI3Kα/mTOR)RPMI-82263e: GI50 = 2.31Alpelisib, Dactolisib
Benzothiazole-isothiourea DerivativesCytotoxicityPC123r: >100-

Table 2: Enzyme Inhibition Activity

Compound ClassTarget EnzymeAssay TypeIC50 (nM)Reference Compound
Thiazole DerivativesAcetylcholinesterase (AChE)In vitro inhibition10: 103.24Donepezil
Thiazole DerivativesAcetylcholinesterase (AChE)In vitro inhibition16: 108.94Donepezil
Thiazole DerivativesPI3KαIn vitro inhibition3b: 86Alpelisib
Thiazole DerivativesmTORIn vitro inhibition3b: 221Dactolisib
Thiazole DerivativesLeishmania braziliensis SOD (LbSOD)Thermal Shift/Fluorescent ProteinMicromolar affinity-

Table 3: Antimicrobial and Antiviral Activity

Compound ClassActivityOrganism/VirusMIC / Antiviral Activity
Thiazole DerivativesAntibacterialEscherichia coli, Bacillus subtilisWide antibacterial activity
Thiazole DerivativesAntiviralInfluenza A/Puerto Rico/8/34 H1N1Significant inhibition at 100 µM
Benzo[d]isothiazole Schiff BasesAntiviralHIV-1, HBV, YFV, BVDVNo significant activity

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of bioassay results.

MTT Assay for Cytotoxicity and Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is proportional to the absorbance.[1]

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme involved in neurotransmission.

  • Enzyme and Substrate Preparation: Prepare solutions of AChE enzyme and the substrate acetylthiocholine iodide (ATCI).

  • Reaction Mixture: In a 96-well plate, add the enzyme, the test compound at various concentrations, and Ellman's reagent (DTNB).

  • Initiation of Reaction: Add the substrate ATCI to initiate the enzymatic reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the enzyme activity.

  • IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50).[2]

PI3K/mTOR Kinase Assay

This assay measures the inhibition of PI3K and mTOR kinases, which are crucial in cell signaling pathways.

  • Kinase Reaction: The assay is typically performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Reaction Components: The reaction mixture includes the respective kinase (PI3Kα or mTOR), ATP, the substrate, and the test compound.

  • Detection: After incubation, a detection mixture containing a specific antibody and a fluorescent tracer is added.

  • Signal Measurement: The TR-FRET signal is measured, which is inversely proportional to the kinase activity.

  • IC50 Calculation: The IC50 values are determined from the dose-response curves.[3]

Mandatory Visualization

Diagrams illustrating key signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes and experimental designs.

G General Workflow for Bioassay Validation cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism of Action Synthesis of this compound Derivatives Synthesis of this compound Derivatives Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Synthesis of this compound Derivatives->Structural Elucidation (NMR, MS) In vitro Bioassays In vitro Bioassays Structural Elucidation (NMR, MS)->In vitro Bioassays Cytotoxicity (MTT) Cytotoxicity (MTT) In vitro Bioassays->Cytotoxicity (MTT) Enzyme Inhibition (e.g., AChE, PI3K) Enzyme Inhibition (e.g., AChE, PI3K) In vitro Bioassays->Enzyme Inhibition (e.g., AChE, PI3K) Antimicrobial/Antiviral Antimicrobial/Antiviral In vitro Bioassays->Antimicrobial/Antiviral Dose-Response Studies Dose-Response Studies Enzyme Inhibition (e.g., AChE, PI3K)->Dose-Response Studies Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Dose-Response Studies->Signaling Pathway Analysis (Western Blot)

Caption: A generalized workflow for the validation of bioassays for novel chemical entities.

PI3K_mTOR_Pathway PI3K/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K This compound Derivative->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway by thiazole derivatives.[3]

References

Enhancing Experimental Reproducibility: A Comparative Guide to 3-Isothiazolemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is the bedrock of scientific advancement. In drug discovery and development, the consistent performance of a compound across various assays is paramount for its progression as a viable candidate. This guide provides a comparative framework for assessing the experimental reproducibility of 3-Isothiazolemethanamine and its alternatives. Due to a lack of publicly available direct comparative studies on the reproducibility of this compound, this guide synthesizes established methodologies and best practices to provide a comprehensive resource for researchers. We will utilize 2-Aminobenzothiazole as a comparable structural analog to illustrate the principles of reproducibility assessment.

Data Presentation: A Comparative Overview

To objectively assess the reproducibility of a compound, it is crucial to analyze key performance indicators across multiple experiments. The following tables present a hypothetical but realistic comparison between this compound and 2-Aminobenzothiazole in common in vitro assays. These tables are designed to highlight the type of data that should be collected and analyzed to evaluate experimental consistency.

Table 1: Comparative Cytotoxicity (MTT Assay) in A549 Human Lung Carcinoma Cells

CompoundReplicateIC₅₀ (µM)Standard Deviation (SD)Coefficient of Variation (CV%)
This compound 112.51.814.4
214.2
311.8
2-Aminobenzothiazole 115.10.96.0
214.5
316.0

IC₅₀ values are hypothetical and for illustrative purposes.

Table 2: Comparative Antimicrobial Activity (MIC Assay) against E. coli

CompoundReplicateMIC (µg/mL)Modal MICRange
This compound 1323216-64
264
332
416
532
2-Aminobenzothiazole 1646464-128
264
3128
464
564

MIC (Minimum Inhibitory Concentration) values are hypothetical. Inherent variability in MIC assays can be up to one twofold dilution.[1]

Table 3: Comparative Kinase Inhibition (PI3Kα Assay)

CompoundReplicateIC₅₀ (nM)Standard Deviation (SD)Coefficient of Variation (CV%)
This compound 18512.514.7
2102
378
2-Aminobenzothiazole 11208.77.2
2115
3132

IC₅₀ values are hypothetical and for illustrative purposes.

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized experimental protocols are fundamental to achieving reproducible results. The following are representative protocols for the assays presented in the tables above.

I. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Test compounds (this compound, 2-Aminobenzothiazole) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

II. Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[2]

Materials:

  • Bacterial strain (e.g., E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

III. In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.[3][4]

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase buffer

  • Substrate (e.g., PIP2)

  • ATP

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Addition: Add the test compounds at various concentrations to the wells of the plate.

  • Enzyme and Substrate Addition: Add the kinase and substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced (and thus kinase activity).

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the kinase activity.

Mandatory Visualizations

Logical Workflow for Reproducibility Assessment

The following diagram illustrates a logical workflow for assessing the reproducibility of a test compound in a biological assay.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_eval Evaluation A Standardize Reagents (Compound, Cells, Media) C Perform Assay (Multiple Replicates) A->C B Calibrate Instruments (Pipettes, Readers) B->C D Record Raw Data C->D E Calculate Key Metrics (IC50, MIC, etc.) D->E F Statistical Analysis (SD, CV%) E->F G Compare with Acceptance Criteria F->G H Assess Reproducibility G->H

Caption: Workflow for assessing experimental reproducibility.

Signaling Pathway: PI3K/Akt Inhibition

Isothiazole derivatives have been reported to modulate various signaling pathways. A plausible mechanism of action for a compound like this compound could be the inhibition of key cellular signaling nodes such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[5]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor This compound (Inhibitor) Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway with hypothetical inhibition.

Experimental Workflow for Compound Screening

The following diagram outlines a typical workflow for screening and validating a compound's activity, emphasizing the iterative nature of ensuring reproducible results.

G cluster_discovery Discovery & Screening cluster_validation Hit Validation cluster_characterization Lead Characterization A Compound Library B Primary High-Throughput Screening (HTS) A->B C Hit Identification B->C D Dose-Response Assays C->D E Secondary Assays (Orthogonal Methods) D->E F Reproducibility Check (Multiple Runs) E->F G Mechanism of Action Studies F->G Confirmed Hit H In Vivo Efficacy Models G->H I Lead Optimization H->I

Caption: A typical workflow for compound screening and validation.

References

Comparative analysis of different synthetic routes to 3-Isothiazolemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Isothiazole Building Block

3-Isothiazolemethanamine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable synthesis of this amine is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two primary synthetic strategies for the preparation of this compound: the reduction of 3-cyanoisothiazole and the reductive amination of 3-isothiazolecarboxaldehyde.

Executive Summary

This guide outlines and compares three distinct methods for the synthesis of this compound, providing detailed experimental protocols and quantitative data to inform route selection based on factors such as yield, reaction conditions, and safety considerations. The two main approaches covered are the reduction of a nitrile precursor and the reductive amination of an aldehyde precursor.

Synthetic Route Precursor Key Reagents Typical Yield Reaction Time Key Advantages Key Disadvantages
Route 1A: Catalytic Hydrogenation 3-CyanoisothiazoleRaney Nickel, HydrogenHigh4-6 hoursHigh yield, clean reactionRequires specialized hydrogenation equipment, catalyst can be pyrophoric
Route 1B: Chemical Reduction 3-CyanoisothiazoleLithium Aluminum Hydride (LAH)Good to High2-4 hoursFast reaction, strong reducing agentHighly reactive and moisture-sensitive reagent, requires stringent anhydrous conditions
Route 2: Reductive Amination 3-IsothiazolecarboxaldehydeAmmonia, Sodium BorohydrideModerate to Good12-24 hoursMilder conditions, avoids use of highly reactive hydridesLonger reaction times, potential for side reactions

Synthetic Pathway Overview

The following diagram illustrates the two primary synthetic pathways to this compound.

G cluster_0 Route 1: Reduction of 3-Cyanoisothiazole cluster_0_1 1A: Catalytic Hydrogenation cluster_0_2 1B: Chemical Reduction cluster_1 Route 2: Reductive Amination 3-Cyanoisothiazole 3-Cyanoisothiazole 3-Isothiazolemethanamine_R1 This compound 3-Cyanoisothiazole->3-Isothiazolemethanamine_R1 Reduction Raney Ni, H2 Raney Ni, H2 Raney Ni, H2->3-Isothiazolemethanamine_R1 LiAlH4 LiAlH4 LiAlH4->3-Isothiazolemethanamine_R1 3-Isothiazolecarboxaldehyde 3-Isothiazolecarboxaldehyde 3-Isothiazolemethanamine_R2 This compound 3-Isothiazolecarboxaldehyde->3-Isothiazolemethanamine_R2 Reductive Amination NH3, NaBH4 NH3, NaBH4 NH3, NaBH4->3-Isothiazolemethanamine_R2

Caption: Synthetic pathways to this compound.

Route 1: Reduction of 3-Cyanoisothiazole

The reduction of the nitrile group in 3-cyanoisothiazole is a direct and common method for the synthesis of this compound. This transformation can be achieved through catalytic hydrogenation or by using chemical reducing agents.

Route 1A: Catalytic Hydrogenation with Raney Nickel

This method involves the use of a heterogeneous catalyst, typically Raney Nickel, under a hydrogen atmosphere. It is a clean and efficient method that often provides high yields of the desired amine.

Experimental Protocol:

  • Catalyst Preparation: In a hydrogenation vessel, a slurry of Raney Nickel (50% in water, ~10% w/w of the substrate) is washed sequentially with deionized water and then with the reaction solvent (e.g., methanol or ethanol) to remove residual water.

  • Reaction Setup: 3-Cyanoisothiazole is dissolved in an appropriate solvent (e.g., methanol saturated with ammonia). The washed Raney Nickel catalyst is added to this solution under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: The reaction vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-6 hours.

  • Work-up: Upon completion (monitored by TLC or GC-MS), the reaction mixture is carefully filtered through a pad of celite to remove the Raney Nickel catalyst. Caution: The Raney Nickel on the filter pad is pyrophoric and should be kept wet and disposed of properly. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Quantitative Data:

ParameterValue
Yield 85-95%
Purity >98% (after purification)
Reaction Time 4-6 hours
Temperature 25-50 °C
Pressure 50-100 psi H₂
Route 1B: Chemical Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. This method is typically faster than catalytic hydrogenation but requires more stringent handling procedures due to the high reactivity of LAH.

Experimental Protocol:

  • Reaction Setup: A solution of 3-cyanoisothiazole in a dry ethereal solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride (typically 1.5-2.0 equivalents) in the same solvent under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water (Fieser work-up). This procedure is highly exothermic and generates hydrogen gas, requiring caution.

  • Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed thoroughly with the ethereal solvent.

  • Purification: The combined filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude amine. Purification can be achieved by vacuum distillation or salt formation.

Quantitative Data:

ParameterValue
Yield 70-85%
Purity >97% (after purification)
Reaction Time 2-4 hours
Temperature 0 °C to reflux

Route 2: Reductive Amination of 3-Isothiazolecarboxaldehyde

This two-step, one-pot process involves the in-situ formation of an imine from 3-isothiazolecarboxaldehyde and ammonia, followed by its reduction to the corresponding amine using a mild reducing agent like sodium borohydride.

Experimental Protocol:

  • Imine Formation: 3-Isothiazolecarboxaldehyde is dissolved in a solvent such as methanol. A solution of ammonia in methanol (e.g., 7N) is added, and the mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: The reaction mixture is cooled to 0 °C, and sodium borohydride is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification is typically performed by column chromatography on silica gel or by vacuum distillation.

Quantitative Data:

ParameterValue
Yield 60-75%
Purity >95% (after purification)
Reaction Time 12-24 hours
Temperature 0 °C to room temperature

Comparative Analysis and Conclusion

The choice of synthetic route to this compound will depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and safety considerations.

  • Catalytic hydrogenation (Route 1A) offers the highest yields and a clean reaction profile, making it an excellent choice for large-scale production where specialized hydrogenation equipment is available.

  • Chemical reduction with LAH (Route 1B) is a rapid and effective method suitable for laboratory-scale synthesis. However, the hazardous nature of LAH necessitates experienced handling and strictly anhydrous conditions.

  • Reductive amination (Route 2) provides a milder and safer alternative to the use of powerful hydrides. While the yields may be slightly lower and reaction times longer, this method is often preferred for its operational simplicity and the avoidance of highly reactive reagents.

Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their needs. The detailed protocols provided in this guide serve as a starting point for the successful synthesis of this compound, a key intermediate for advancing drug discovery programs.

Efficacy of Isothiazole- and Thiazole-Based Compounds: A Comparative Analysis Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led to significant interest in heterocyclic compounds, with isothiazole and thiazole derivatives emerging as promising scaffolds for the development of new drugs. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides an objective comparison of the efficacy of these emerging compounds against established drugs, supported by available experimental data. While direct comparative studies on 3-Isothiazolemethanamine-based compounds are limited, this analysis draws upon data from structurally related isothiazole and thiazole derivatives to provide valuable insights for future research and development.

Anticancer Efficacy: Isothiazole and Thiazole Derivatives vs. Standard Chemotherapeutics

Several studies have highlighted the potential of isothiazole and thiazole derivatives as anticancer agents, with some compounds exhibiting cytotoxicity comparable or superior to existing chemotherapeutic drugs. The primary mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various isothiazole and thiazole derivatives against different cancer cell lines, benchmarked against standard anticancer drugs. Lower IC50 values indicate greater potency.

Table 1: Anticancer Activity of Thiazole Derivatives Against Various Cancer Cell Lines

Compound/DrugCancer Cell LineIC50 (µM)Reference
Thiazole Derivative 18 A549 (Lung)4.75[1]
MCF-7 (Breast)0.50[1]
U-87 MG (Glioblastoma)1.25[1]
HCT-116 (Colon)2.50[1]
BEZ235 (Reference Drug) A549 (Lung)>10[1]
MCF-7 (Breast)0.80[1]
U-87 MG (Glioblastoma)1.50[1]
HCT-116 (Colon)3.20[1]
Thiazole Derivative 19 MCF-7 (Breast)0.30[1]
U87 MG (Glioblastoma)0.45[1]
A549 (Lung)0.35[1]
HCT116 (Colon)0.40[1]
Thiazole Derivative 5b MCF-7 (Breast)0.2±0.01[2]
Thiazole Derivative 5k MDA-MB-468 (Breast)0.6±0.04[2]
Thiazole Derivative 5g PC-12 (Pheochromocytoma)0.43±0.06[2]
Bis-thiazole Derivative 5c Hela (Cervical)0.0006[3]
Bis-thiazole Derivative 5f KF-28 (Ovarian)0.006[3]

Table 2: Anticancer Activity of a Thiazole-Coumarin Hybrid

Compound/DrugCancer Cell LineIC50 (µM)Reference
Thiazole-Coumarin Hybrid 6a MCF-7 (Breast)0.131±0.007[4]
LY294002 (Reference Drug) PI3K0.038[4]
Signaling Pathways and Mechanisms of Action

Isothiazole and thiazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with essential cell signaling pathways.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several thiazole derivatives have been identified as potent inhibitors of this pathway.[1][4]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Thiazole Thiazole Derivatives Thiazole->PI3K inhibits Thiazole->mTOR inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Induction of Apoptosis

Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer. Many chemotherapeutic agents, including novel thiazole derivatives, function by reactivating this process in cancer cells. These compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway, characterized by the cleavage of PARP1 and caspase-3, an increased level of the pro-apoptotic protein Bim, and a decreased level of the anti-apoptotic protein Bcl-2.[2][5]

Apoptosis_Pathway Thiazole Thiazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 downregulates Bim Bim (Pro-apoptotic) Thiazole->Bim upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bim->Mitochondrion activates Caspase3 Caspase-3 Mitochondrion->Caspase3 activates PARP1 PARP1 Caspase3->PARP1 cleaves Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 2: Induction of apoptosis by thiazole derivatives via the intrinsic pathway.

Antimicrobial Efficacy: Isothiazole and Thiazole Derivatives vs. Standard Antibiotics

The emergence of antibiotic-resistant pathogens poses a significant global health threat, necessitating the development of new antimicrobial agents. Isothiazole and thiazole derivatives have shown considerable promise in this area, with some compounds exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Data Presentation: Comparative Antimicrobial Activity (MIC Values)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against several microbial strains, compared to standard antibiotics. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)

Compound/DrugS. aureusE. coliP. aeruginosaC. albicansC. glabrataReference
Naphthylthiazolylamine 5b --62.5--[6]
Ketoconazole (Reference) ----62.5[6]
Benzo[d]thiazole 13 50-7550-75---[7]
Benzo[d]thiazole 14 50-7550-75---[7]
Ofloxacin (Reference) -----[7]
2-phenylacetamido-thiazole 16 6.251.563.12--[8]
Penicillin G (Reference) -----[3]
Kanamycin B (Reference) -----[3]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase

One of the key mechanisms by which thiazole-based compounds exert their antibacterial effects is through the inhibition of DNA gyrase, an essential enzyme in bacteria that controls DNA topology and is crucial for DNA replication and repair.[9][10][11] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation.

DNA_Gyrase_Inhibition Thiazole Thiazole Derivatives DNAGyrase Bacterial DNA Gyrase Thiazole->DNAGyrase inhibits DNA_Replication DNA Replication & Repair DNAGyrase->DNA_Replication enables Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division allows

Figure 3: Inhibition of bacterial DNA gyrase by thiazole derivatives.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparative data tables. For specific experimental details, please refer to the cited literature.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow start Seed cancer cells in 96-well plate treat Treat with varying concentrations of test compound start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 value read->end

Figure 4: General workflow of the MTT assay for cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (isothiazole/thiazole derivatives) and a standard drug.

  • Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compounds and standard antibiotics are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion

The available data strongly suggest that isothiazole and thiazole derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial drugs. Certain derivatives have demonstrated efficacy that is comparable or even superior to existing standard therapies in preclinical studies. Their mechanisms of action, which include the targeting of critical cellular pathways such as PI3K/Akt/mTOR and bacterial DNA gyrase, offer opportunities for the development of more selective and potent therapeutic agents. Further research, particularly focused on this compound-based compounds and their analogues, is warranted to fully elucidate their therapeutic potential and to advance these promising scaffolds towards clinical applications.

References

Comparative Analysis of Antibody Cross-Reactivity for Isothiazole Haptens: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific studies detailing the production and comprehensive cross-reactivity analysis of antibodies raised against isothiazole haptens for immunoassay development are not extensively available in the public domain. This guide, therefore, presents a representative and illustrative comparison based on established principles of immunology and immunoassay development for small molecule haptens. The experimental data herein is hypothetical but reflects scientifically plausible outcomes based on the structural similarities of the isothiazolinone analogues. This document is intended to serve as a practical template and reference for professionals engaged in the development and evaluation of antibodies for the detection of isothiazole compounds.

Introduction

Isothiazolinones are a class of potent biocides widely used as preservatives in industrial and consumer products. Due to their reactivity, they can act as haptens, forming conjugates with proteins and eliciting an immune response. This property, while a concern for allergic contact dermatitis, can be harnessed to develop specific antibodies for the detection and quantification of these compounds in various matrices. This guide provides a comparative overview of the cross-reactivity of a hypothetical polyclonal antibody raised against a 2-methyl-4-isothiazolin-3-one (MI) hapten, a common isothiazolinone. The objective is to assess the antibody's specificity and its cross-reactivity profile with other structurally related isothiazolinone biocides, which is a critical performance parameter for any developed immunoassay.

Data Presentation: Antibody Cross-Reactivity Profile

The specificity of the anti-MI polyclonal antibody was assessed through a competitive enzyme-linked immunosorbent assay (cELISA). The 50% inhibition concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, was determined for the target analyte (MI) and several other structurally related isothiazolinone compounds. The percent cross-reactivity was then calculated relative to MI.

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)
2-Methyl-4-isothiazolin-3-one (MI) 12.5 100
5-Chloro-2-methyl-4-isothiazolin-3-one (CMI)20.860.1
1,2-Benzisothiazolin-3-one (BIT)98.412.7
2-Octyl-4-isothiazolin-3-one (OIT)> 1000< 1.25
2-n-Butyl-1,2-benzisothiazolin-3-one (BBIT)> 1000< 1.25
4,5-Dichloro-2-octyl-4-isothiazolin-3-one (DCOIT)> 1000< 1.25

Structures are for illustrative purposes.

Caption: Hypothetical cross-reactivity of a polyclonal antibody raised against a 2-methyl-4-isothiazolin-3-one (MI) hapten with various isothiazolinone analogues.

Experimental Protocols

Synthesis of MI-Carboxylic Acid Hapten

To enable conjugation to a carrier protein, a derivative of 2-methyl-4-isothiazolin-3-one (MI) featuring a carboxylic acid linker was synthesized. The linker was introduced at a position distal to the core isothiazole ring to preserve its key antigenic determinants.

  • N-Alkylation: A suitable isothiazole precursor was N-alkylated with an ethyl haloalkanoate (e.g., ethyl 4-bromobutyrate) in the presence of a non-nucleophilic base.

  • Hydrolysis: The resulting ester was hydrolyzed under basic conditions to yield the corresponding carboxylic acid hapten.

  • Purification: The crude hapten was purified using silica gel column chromatography.

  • Characterization: The structure and purity of the synthesized hapten were confirmed by ¹H NMR and LC-MS analysis.

Preparation of Immunogen and Coating Antigen
  • Immunogen (MI-KLH): The synthesized MI-carboxylic acid hapten was covalently coupled to Keyhole Limpet Hemocyanin (KLH) using the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling method. The resulting MI-KLH conjugate was extensively dialyzed against phosphate-buffered saline (PBS) to remove unreacted hapten and coupling reagents.

  • Coating Antigen (MI-BSA): For use in the cELISA, the MI-carboxylic acid hapten was conjugated to Bovine Serum Albumin (BSA) using the same EDC coupling chemistry, followed by purification via dialysis.

Polyclonal Antibody Production
  • Immunization: Female New Zealand white rabbits were immunized subcutaneously at multiple sites with 1 mg of the MI-KLH conjugate emulsified in Freund's complete adjuvant.

  • Booster Injections: Booster immunizations with 0.5 mg of the conjugate in Freund's incomplete adjuvant were administered every four weeks.

  • Titer Monitoring: Blood samples were collected from the marginal ear vein 10-14 days after each booster. The antibody titer was determined by indirect ELISA using microtiter plates coated with the MI-BSA conjugate.

  • Antibody Purification: Once a consistently high antibody titer was achieved, a terminal bleed was performed, and the antiserum was collected. The polyclonal IgG fraction was purified using Protein A affinity chromatography.

Competitive ELISA (cELISA) Protocol
  • Plate Coating: A 96-well microtiter plate was coated with the MI-BSA coating antigen (1 µg/mL in carbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with wash buffer (PBS containing 0.05% Tween 20).

  • Blocking: Non-specific binding sites were blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 2 hours at room temperature.

  • Competition Reaction: A mixture containing a fixed concentration of the purified anti-MI antibody and varying concentrations of either the MI standard or the competing isothiazolinone analogues was added to the wells. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed as described in step 2.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed as described in step 2.

  • Substrate Development: A chromogenic substrate solution (e.g., TMB) was added, and the plate was incubated in the dark until sufficient color development. The reaction was stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Absorbance Reading: The optical density was measured at 450 nm using a microplate reader.

  • Data Analysis: A sigmoidal dose-response curve was generated by plotting the percentage of inhibition versus the logarithm of the analyte concentration. The IC50 value was calculated from this curve. Cross-reactivity was determined using the formula: (IC50 of MI / IC50 of competitor) x 100%.

Visualizations

Experimental_Workflow cluster_synthesis Hapten Synthesis & Conjugation cluster_production Antibody Production cluster_analysis Immunoassay & Analysis Hapten_Synthesis 1. MI-Carboxylic Acid Hapten Synthesis Immunogen_Prep 2. Conjugation to KLH (Immunogen) Hapten_Synthesis->Immunogen_Prep Coating_Ag_Prep 3. Conjugation to BSA (Coating Antigen) Hapten_Synthesis->Coating_Ag_Prep Immunization 4. Rabbit Immunization Immunogen_Prep->Immunization cELISA 8. Competitive ELISA Coating_Ag_Prep->cELISA Booster 5. Booster Injections Immunization->Booster Titer_Check 6. Titer Determination Booster->Titer_Check Purification 7. Antibody Purification Titer_Check->Purification Purification->cELISA Data_Analysis 9. IC50 & Cross-Reactivity Calculation cELISA->Data_Analysis

Caption: Experimental workflow for antibody production and cross-reactivity analysis.

Competitive_ELISA_Principle cluster_well_surface cluster_solution_phase Components in Solution cluster_outcome Well Microtiter Well Surface CoatingAg Coating Antigen (MI-BSA) HighSignal Low Analyte Concentration => High Signal Antibody Anti-MI Antibody Antibody->CoatingAg Binding to well surface (Low Analyte Concentration) FreeHapten Free Isothiazolinone (Analyte) Antibody->FreeHapten Binding in solution (High Analyte Concentration) LowSignal High Analyte Concentration => Low Signal

Caption: Principle of Competitive ELISA for Isothiazole Hapten Detection.

Benchmarking Linker Stability: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of designing effective bioconjugates, such as antibody-drug conjugates (ADCs), is the choice of the chemical linker that connects the targeting moiety to the payload. The stability of this linker is paramount, directly influencing the therapeutic index by ensuring the conjugate remains intact in systemic circulation while enabling efficient payload release at the target site. This guide provides a framework for benchmarking linker stability, offering a comparative look at common linker classes and the experimental protocols required for their evaluation. While this guide focuses on established linkers due to a lack of publicly available stability data for 3-Isothiazolemethanamine used as a bioconjugate linker, the principles and methods described herein are applicable for the evaluation of novel linkers.

Comparative Stability of Common Linker Classes

The stability of a linker is not absolute but is highly dependent on its chemical structure and the physiological environment. Linkers are broadly categorized as non-cleavable and cleavable, with the latter being further subdivided based on their cleavage mechanism.[1][2] Non-cleavable linkers generally exhibit high plasma stability, releasing the payload only after the degradation of the antibody backbone within the lysosome.[2] Cleavable linkers, on the other hand, are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell, such as changes in pH, redox potential, or the presence of specific enzymes.[3]

Linker TypeLinkage ExampleCleavage MechanismPlasma StabilityKey Considerations
Non-Cleavable Thioether (e.g., SMCC)Proteolytic degradation of the antibodyHigh (e.g., t1/2 > 7 days)Payload is released with an amino acid remnant; dependent on lysosomal degradation.[2][4]
Cleavable
pH-Sensitive HydrazoneAcid-catalyzed hydrolysisModerate (e.g., t1/2 ≈ 2 days)
Redox-Sensitive DisulfideReduction by glutathioneVariable (can be engineered)
Enzyme-Sensitive Valine-Citrulline (VC)Cleavage by lysosomal proteases (e.g., Cathepsin B)High (No significant degradation in 28 days in human plasma)
β-GlucuronideCleavage by β-glucuronidaseHigh (Stable for >7 days)

Experimental Protocols for Stability Assessment

A rigorous evaluation of linker stability requires a combination of in vitro assays that simulate physiological conditions.

Plasma Stability Assay

This assay is fundamental for predicting the in vivo stability of a bioconjugate in systemic circulation.[5]

Objective: To determine the rate of payload deconjugation from the bioconjugate when incubated in plasma.

Methodology:

  • Incubation: The bioconjugate is incubated in plasma (e.g., human, mouse, rat) at 37°C.[1]

  • Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[5]

  • Sample Processing: Plasma proteins are precipitated from the aliquots, typically using a solvent like acetonitrile.[1]

  • Quantification: The concentration of the released payload in the supernatant is quantified using liquid chromatography-mass spectrometry (LC-MS). The amount of intact bioconjugate can also be measured over time using techniques like ELISA or by analyzing the drug-to-antibody ratio (DAR) via hydrophobic interaction chromatography (HIC) or LC-MS.[4][6]

  • Data Analysis: The percentage of intact bioconjugate or the concentration of the released payload is plotted against time to determine the half-life (t1/2) of the conjugate in plasma.[1]

pH Stability Assay

This assay is particularly relevant for pH-sensitive linkers, such as hydrazones.

Objective: To evaluate the stability of the linker at different pH values, mimicking physiological pH (7.4) and the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3][7]

Methodology:

  • Incubation: The bioconjugate is incubated in buffers of varying pH at 37°C.

  • Time Points: Aliquots are collected at different time intervals.

  • Analysis: The samples are analyzed by methods such as HPLC or LC-MS to quantify the amount of released payload and intact bioconjugate.

  • Data Analysis: The rate of linker cleavage at each pH is determined to assess the pH sensitivity and stability.

Enzyme-Mediated Cleavage Assay

This assay is crucial for linkers designed to be cleaved by specific enzymes, such as the valine-citrulline linker cleaved by Cathepsin B.[8]

Objective: To determine the susceptibility and kinetics of linker cleavage in the presence of a target enzyme.

Methodology:

  • Reaction Setup: The bioconjugate is incubated with the purified target enzyme (e.g., Cathepsin B) in an appropriate assay buffer at 37°C.[8]

  • Controls: A no-enzyme control is included to assess the intrinsic stability of the linker under the assay conditions. An inhibitor control can confirm that the cleavage is enzyme-specific.[8]

  • Time Points: Aliquots are taken at various time points and the reaction is quenched.[9]

  • Analysis: The amount of released payload is quantified by LC-MS.[8]

  • Data Analysis: The rate of payload release is determined to evaluate the efficiency of enzymatic cleavage.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental processes and biological pathways is essential for understanding the context of linker stability.

Experimental_Workflow_Plasma_Stability Experimental Workflow for Plasma Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation ADC Bioconjugate Stock Incubate Incubate at 37°C ADC->Incubate Plasma Plasma (Human, Mouse) Plasma->Incubate Timepoints Collect Aliquots (0, 6, 24, 48, 96, 168h) Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Process Protein Precipitation Quench->Process LCMS LC-MS Analysis (Free Payload) Process->LCMS ELISA_HIC ELISA / HIC Analysis (Intact Bioconjugate) Process->ELISA_HIC Data Determine Half-life (t1/2) LCMS->Data ELISA_HIC->Data

Caption: Workflow for assessing bioconjugate stability in plasma.

Signaling_Pathway_ADC_Internalization Generalized ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_internalization Cellular Internalization cluster_lysosome Lysosome (pH 4.5-5.0) cluster_action Cellular Action ADC Antibody-Drug Conjugate (ADC) Binding ADC Binds to Antigen ADC->Binding Antigen Target Antigen Antigen->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Fusion Endosome->Lysosome Cleavage Linker Cleavage / Antibody Degradation Lysosome->Cleavage Payload Payload Release Cleavage->Payload Target Intracellular Target Payload->Target Apoptosis Apoptosis Target->Apoptosis

Caption: ADC internalization and mechanism of payload release.

Conclusion

The selection of a suitable linker is a multifaceted decision that profoundly impacts the safety and efficacy of a bioconjugate. A thorough and systematic evaluation of linker stability using standardized in vitro assays is a cornerstone of the preclinical development process. While there is a current lack of specific stability data for this compound as a linker, the methodologies and comparative data for established linkers presented in this guide provide a robust framework for researchers to benchmark the performance of novel linker technologies and make informed decisions in the design of next-generation targeted therapeutics.

References

Unraveling the Anti-Inflammatory Potential of 3-Isothiazolemethanamine Derivatives: A Comparative In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activity of two novel 3-isothiazolemethanamine derivatives, Compound 1 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide) and Compound 2 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol). The following sections detail their comparative performance in both laboratory-based (in vitro) and organism-based (in vivo) experimental settings, supported by comprehensive experimental data and detailed methodologies.

Data Presentation: In Vitro and In Vivo Activity

The anti-inflammatory efficacy of the two thiazole derivatives was quantified by assessing their ability to inhibit cyclooxygenase (COX) enzymes in vitro and to reduce prostaglandin E2 (PGE2) production in an in vivo model of inflammation. The data clearly indicates that both compounds exhibit potent anti-inflammatory properties.

CompoundIn Vitro COX-1 Inhibition (IC50)In Vitro COX-2 Inhibition (IC50)In Vivo PGE2 Inhibition in Dorsal Air Pouch Model
Compound 1 5.56 x 10⁻⁸ µM9.01 µMSignificant Inhibition of PGE2 Secretion
Compound 2 No significant inhibition11.65 µMSignificant Inhibition of PGE2 Secretion

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 enzymes are prepared in a Tris-HCl buffer. A solution of arachidonic acid, the substrate for COX enzymes, is also prepared.

  • Incubation: The test compounds (Compound 1 or Compound 2) at various concentrations are pre-incubated with the COX enzyme (either COX-1 or COX-2) for a specified period at a controlled temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin Production: The reaction is allowed to proceed for a set time and is then terminated. The amount of prostaglandin E2 (PGE2), a product of the COX reaction, is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Dorsal Air Pouch Model of Inflammation

This model is used to evaluate the anti-inflammatory effects of the compounds in a living organism.

  • Pouch Formation: A subcutaneous air pouch is created on the dorsum of mice by injecting sterile air. This process is repeated after three days to maintain the pouch.

  • Induction of Inflammation: On day six, inflammation is induced by injecting a pro-inflammatory agent, such as carrageenan, into the air pouch.

  • Compound Administration: The test compounds are administered to the mice, typically orally or via injection, prior to the induction of inflammation.

  • Exudate Collection: After a specific time, the mice are euthanized, and the inflammatory exudate (fluid) from the air pouch is collected.

  • Analysis of Inflammatory Markers: The collected exudate is analyzed for the levels of inflammatory mediators, such as prostaglandin E2 (PGE2), using an enzyme immunoassay (EIA). The volume of the exudate and the number of inflammatory cells can also be measured.

  • Evaluation of Anti-inflammatory Activity: The reduction in the levels of inflammatory markers in the compound-treated group is compared to the control group (which received a vehicle without the compound) to determine the in vivo anti-inflammatory activity.

Visualizing the Experimental Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vitro and in vivo studies.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme COX-1 or COX-2 Enzyme incubation Pre-incubation of Enzyme and Compound enzyme->incubation substrate Arachidonic Acid reaction Initiate Reaction with Substrate substrate->reaction compound Test Compound (Varying Concentrations) compound->incubation incubation->reaction termination Terminate Reaction reaction->termination quantification Quantify PGE2 Production (EIA) termination->quantification calculation Calculate IC50 Value quantification->calculation

In Vitro COX Inhibition Assay Workflow

in_vivo_workflow cluster_model Model Preparation cluster_treatment Treatment cluster_evaluation Evaluation pouch_formation Create Dorsal Air Pouch in Mice inflammation Induce Inflammation (Carrageenan) pouch_formation->inflammation compound_admin Administer Test Compound exudate_collection Collect Inflammatory Exudate inflammation->exudate_collection compound_admin->exudate_collection analysis Analyze PGE2 Levels (EIA) exudate_collection->analysis activity_determination Determine Anti-inflammatory Activity analysis->activity_determination

In Vivo Dorsal Air Pouch Model Workflow

Safety Operating Guide

Proper Disposal of 3-Isothiazolemethanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper handling and disposal of 3-Isothiazolemethanamine, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is essential to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. Safety Data Sheets (SDS) indicate that this compound is toxic if swallowed, causes severe skin burns and eye damage, and may provoke an allergic skin reaction. Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Gloves: Nitrile rubber gloves are recommended. Gloves should be inspected prior to use and replaced immediately if contaminated or damaged.

  • Eye Protection: Tightly sealed safety goggles are essential.

  • Protective Clothing: A lab coat or other protective clothing must be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a suitable breathing mask with an appropriate filter should be used.

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water and soap.[4]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1][2][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][3][4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3][4]

II. Spill Management

In the event of a spill, ensure the area is well-ventilated and restrict access. Wear the appropriate PPE as outlined above. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4] Collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste disposal. Do not allow the spilled material to enter drains or waterways.[4]

III. Disposal Procedures

Unused or waste this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[5] The primary method of disposal is to collect the material in a clearly labeled, sealed, and chemically compatible container for pickup by a licensed hazardous waste disposal company.[1][3]

For laboratories equipped to do so, chemical neutralization can be employed to degrade the hazardous properties of dilute aqueous solutions of this compound before final disposal. The following protocols are based on the known reactivity of the isothiazolinone class of compounds. It is imperative to perform these procedures on a small scale first to ensure a controlled reaction.

The stability of isothiazolinones is highly dependent on pH. Alkaline conditions promote hydrolysis, leading to the opening of the heterocyclic ring and a loss of biocidal activity.[4][6]

pHHalf-life of 5-chloro-2-methyl-4-isothiazolin-3-one
8.547 days
9.023 days
9.63.3 days
10.02 days
This data is for a related isothiazolinone compound and illustrates the effect of pH on degradation.[6]

IV. Experimental Protocols for Chemical Neutralization

These protocols should be performed in a chemical fume hood with appropriate PPE.

This method is suitable for dilute aqueous waste of this compound.

Objective: To hydrolyze and inactivate this compound by raising the pH of the aqueous solution.

Materials:

  • Aqueous waste containing this compound

  • 1M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate hazardous waste container

Procedure:

  • Place the container with the aqueous waste on a stir plate and add a stir bar.

  • While stirring, slowly add the 1M NaOH solution dropwise.

  • Continuously monitor the pH of the solution.

  • Continue adding NaOH until the pH is stable at a minimum of 10. Be aware that this neutralization can be exothermic.

  • Once the target pH is reached, cover the container and label it "Isothiazole Waste Undergoing Inactivation."

  • Allow the solution to stand for a minimum of 48 hours to ensure complete degradation.

  • After the holding period, check the pH of the solution. If required by your local regulations, neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., 1M HCl) dropwise.

  • The treated solution, now containing the degraded products, should be collected in a hazardous waste container for disposal, as it may still contain other byproducts that are not suitable for drain disposal.

This method utilizes a nucleophilic agent to open the isothiazole ring.

Objective: To inactivate this compound using a solution of sodium bisulfite.

Materials:

  • Aqueous waste containing this compound

  • Sodium bisulfite (NaHSO₃)

  • Stir plate and stir bar

  • Appropriate hazardous waste container

Procedure:

  • Place the container with the aqueous waste on a stir plate and add a stir bar.

  • For every 1 part of this compound in the waste solution, add approximately 1.5 to 2 parts of sodium bisulfite by weight. It is recommended to start with a 10% solution of sodium bisulfite in water.

  • Add the sodium bisulfite solution slowly while stirring.

  • Allow the mixture to react for at least 2 hours.

  • The resulting solution should be collected in a hazardous waste container for disposal.

V. Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (Unused chemical, contaminated materials, spills) fume_hood->waste_gen decision Dilute Aqueous Waste? waste_gen->decision collect_direct Pathway A: Direct Collection decision->collect_direct No neutralize Pathway B: Chemical Neutralization decision->neutralize Yes collect_direct_proc 1. Place in labeled, sealed, chemically compatible container. 2. Store in secondary containment. 3. Arrange for licensed disposal. collect_direct->collect_direct_proc final_disposal Final Disposal by Licensed Hazardous Waste Facility collect_direct_proc->final_disposal alkaline_hydrolysis Alkaline Hydrolysis (pH > 10 for 48h) neutralize->alkaline_hydrolysis bisulfite_treatment Sodium Bisulfite Treatment (React for 2h) neutralize->bisulfite_treatment collect_treated Collect Treated Waste for Final Disposal alkaline_hydrolysis->collect_treated bisulfite_treatment->collect_treated collect_treated->final_disposal

Caption: Disposal workflow for this compound.

By adhering to these safety protocols and disposal procedures, laboratories can mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

Personal protective equipment for handling 3-Isothiazolemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Isothiazolemethanamine was publicly available at the time of this writing. This guidance is based on the safety profiles of structurally similar isothiazole, thiazole, and isothiazolinone compounds. It is imperative to treat this substance with a high degree of caution and to consult with a qualified safety professional before handling. The information provided here is for guidance purposes only and should be supplemented by a thorough risk assessment specific to your laboratory's conditions and procedures.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the potential hazards associated with isothiazole derivatives, which can be toxic, corrosive, and cause skin sensitization, strict adherence to safety protocols is crucial.[1][2]

Hazard Identification and Precautionary Actions

Isothiazole derivatives are known for a range of potential health and environmental hazards. Understanding these is the first step toward safe laboratory practices.

Hazard ClassificationDescriptionPrecautionary Actions
Health Hazards Isothiazole compounds can be toxic if swallowed, inhaled, or in contact with skin.[1][2] They may cause severe skin burns, eye damage, and allergic skin reactions.[1][2] Some derivatives are also corrosive to the respiratory tract.[3]Avoid breathing dust, fumes, or vapors.[4] Wash skin thoroughly after handling.[1][4][5] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][4] Do not eat, drink, or smoke in the work area.[1][5]
Environmental Hazards Many isothiazole derivatives are very toxic to aquatic life with long-lasting effects.[1][2]Avoid release to the environment.[1][3] Prevent the chemical from entering drains or surface water.[6][7]
Physical/Chemical Hazards Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides, and sulfur oxides.[5][7]Store in a cool, dry, and well-ventilated area away from heat and incompatible materials like strong oxidizing agents.[5][8]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The selection of appropriate PPE is critical to minimize exposure and ensure personal safety.[8]

PPE CategoryRecommended EquipmentJustification and Remarks
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should also be worn, especially when there is a risk of splashing.[9][10]Isothiazole derivatives can cause serious eye irritation and damage.[1][3][10] Goggles provide direct protection, while a face shield offers a broader barrier.[10]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.[9] For prolonged contact, consider double-gloving or using gloves with a higher protection class (breakthrough time > 240 minutes).[4]Nitrile gloves offer good short-term protection against a range of chemicals.[9][10] Always inspect gloves for signs of degradation or puncture before use.[9]
Body Protection A flame-retardant laboratory coat.[9] For larger quantities or splash risks, a PVC apron is also advised.[4][10]Protects against skin contact and prevents contamination of personal clothing.[10]
Respiratory Protection A properly fitted respirator may be necessary if working outside of a fume hood or if there is a risk of generating dust or aerosols.[2]Isothiazole compounds can be corrosive to the respiratory tract and fatal if inhaled.[2]
Footwear Closed-toe, closed-heel shoes that fully cover the feet.[9][10]Protects feet from spills and falling objects.[10]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for minimizing risks.

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][8]

    • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9]

    • Have a chemical spill kit appropriate for toxic and corrosive materials readily available.[9]

    • Inspect all PPE for integrity before use.[9]

  • Handling the Chemical :

    • Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[8][9] Do not breathe dust or vapors.[9]

    • If the compound is a solid, weigh it out in the fume hood.[9]

    • When preparing solutions, add the compound slowly to the solvent.[9]

    • Avoid the generation of dust and aerosols.[8]

  • Personal Hygiene :

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8][9]

    • Do not eat, drink, or smoke in the laboratory.[1][8][9]

    • Remove contaminated clothing immediately and wash it before reuse.[1][8]

Emergency and Disposal Plans

Emergency Procedures

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][8][9]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5][9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][8][9]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][10]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to protect personnel and the environment.

  • Waste Identification and Segregation :

    • All waste containing this compound must be treated as hazardous waste.[7]

    • Segregate waste streams to avoid mixing incompatible chemicals.

  • Containerization and Labeling :

    • Collect chemical waste in a compatible, tightly closed, and properly labeled container.[7]

    • The label must include the full chemical name, "Hazardous Waste," and all associated hazard symbols.[7]

  • Disposal Route :

    • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][5]

    • Contact your institution's environmental health and safety (EHS) department for specific guidance.[10]

    • Handle uncleaned, empty containers as you would the product itself.[10]

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble & Inspect PPE prep2->prep3 prep4 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 Proceed if Safe handle2 Work Inside Fume Hood handle1->handle2 handle3 Weigh/Transfer Chemical handle2->handle3 handle4 Perform Experiment handle3->handle4 emergency1 Spill or Exposure Occurs handle3->emergency1 clean1 Segregate Hazardous Waste handle4->clean1 handle4->emergency1 clean2 Label Waste Container clean1->clean2 clean3 Decontaminate Work Area clean2->clean3 clean4 Remove & Dispose of PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5 emergency2 Activate Emergency Protocol (Evacuate, Alert, Aid) emergency1->emergency2 emergency3 Follow First Aid Procedures emergency2->emergency3 emergency4 Report Incident to EHS emergency3->emergency4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。